molecular formula C14H12ClNO B2368745 N-benzyl-3-chlorobenzamide CAS No. 82082-49-3

N-benzyl-3-chlorobenzamide

Cat. No.: B2368745
CAS No.: 82082-49-3
M. Wt: 245.71
InChI Key: VLWCOVLTTGVSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-chlorobenzamide is a useful research compound. Its molecular formula is C14H12ClNO and its molecular weight is 245.71. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWCOVLTTGVSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-benzyl-3-chlorobenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmacophore Analysis

Executive Summary

N-benzyl-3-chlorobenzamide (CAS: 82082-49-3) represents a critical structural motif in medicinal chemistry, serving as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by a meta-chlorinated phenyl ring linked via an amide bond to a benzyl moiety, this molecule balances lipophilicity (LogP ~3.5) with polar interactions, making it an ideal probe for hydrophobic pockets in enzymes such as cholinesterases and kinases.

This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of N-benzyl-3-chlorobenzamide, designed for researchers requiring high-purity synthesis and rigorous analysis.

Part 1: Physicochemical Profile & Molecular Descriptors

Understanding the "hard" data is the first step in utilizing this compound for biological screening. The meta-chloro substituent exerts an electron-withdrawing effect (


), increasing the acidity of the amide proton relative to the unsubstituted benzamide, potentially influencing hydrogen bond donor capability.
PropertyValue / DescriptorRelevance in Drug Design
Molecular Formula C₁₄H₁₂ClNOCore stoichiometry.
Molecular Weight 245.70 g/mol Fragment-like (<300 Da); ideal for lead optimization.
CAS Number 82082-49-3Unique identifier for procurement/indexing.
LogP (Predicted) 3.2 – 3.5Moderate lipophilicity; likely CNS penetrant (BBB permeable).
H-Bond Donors 1 (Amide NH)Critical for backbone interactions in protein binding sites.
H-Bond Acceptors 1 (Carbonyl O)Key interaction point for serine/threonine residues.
Rotatable Bonds 3Low conformational entropy penalty upon binding.
Solubility DMSO, DCM, MeOHPoor water solubility; requires co-solvents (e.g., DMSO) for bioassays.
Appearance White Crystalline SolidHigh purity indicator; off-white suggests oxidation/impurities.
Part 2: Synthetic Routes & Optimization

Two primary methodologies are recommended: the classical Schotten-Baumann Acylation (for scale-up) and Coupling Reagent Amidation (for library synthesis).

Method A: Nucleophilic Acyl Substitution (Schotten-Baumann)

This is the industry-standard protocol due to its high atom economy and reliability.

Mechanism: The nitrogen lone pair of benzylamine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The base (Triethylamine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Protocol:

  • Preparation: In a round-bottom flask, dissolve benzylamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv, 15 mmol). Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 3-chlorobenzoyl chloride (1.05 equiv) dissolved in DCM (5 mL) over 15 minutes. Critical: Rapid addition causes localized heating and impurity formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/acid chloride hydrolysis products).

    • Wash with Brine , dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if purity <95%.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Reaction Reaction: 0°C to RT (DCM, TEA, 3h) Start->Reaction Add Acid Chloride TLC Checkpoint: TLC Analysis Reaction->TLC TLC->Reaction Incomplete (Stir longer) Quench Acidic Wash (1M HCl) Removes Amine TLC->Quench Complete BaseWash Basic Wash (NaHCO3) Removes Acid Quench->BaseWash Dry Drying (MgSO4) & Concentration BaseWash->Dry Final Product: N-benzyl-3-chlorobenzamide Dry->Final

Caption: Step-by-step logic flow for the Schotten-Baumann synthesis, highlighting purification checkpoints.

Part 3: Structural Analysis & Spectroscopy[1]

Verification of the structure relies on distinguishing the two aromatic rings and the amide linkage.

1H NMR Interpretation (400 MHz, CDCl₃)
  • δ 6.40 - 6.60 (br s, 1H, NH): The amide proton. Broadens due to quadrupole relaxation of nitrogen and exchange.

  • δ 4.60 - 4.65 (d, J=5.7 Hz, 2H, CH₂): The benzylic methylene group. Appears as a doublet due to coupling with the NH proton. Note: If D₂O exchange is performed, this collapses to a singlet.

  • δ 7.75 - 7.80 (t, 1H, H-2 of benzoyl): The proton between Cl and C=O on the 3-chlorophenyl ring. Deshielded by both electron-withdrawing groups.

  • δ 7.20 - 7.50 (m, ~8H, Aromatic): Overlapping signals from the benzyl ring (5H) and the remaining 3-chlorophenyl protons (3H).

IR Spectroscopy (ATR)
  • 3280 - 3320 cm⁻¹: N-H Stretch (Amide A).

  • 1640 - 1655 cm⁻¹: C=O Stretch (Amide I) – Strong diagnostic peak.

  • 1540 - 1550 cm⁻¹: N-H Bend (Amide II).

  • 750 - 800 cm⁻¹: C-Cl Stretch and meta-substitution pattern (often observed as specific out-of-plane bending).

Part 4: Pharmacophore & Biological Context[2]

N-benzyl-3-chlorobenzamide is rarely a final drug but frequently appears as a "hit" in high-throughput screening (HTS) libraries.

Structure-Activity Relationship (SAR) Logic
  • The Linker (Amide): Provides rigidity and H-bond capability. Bioisosteric replacement with sulfonamides or triazoles is a common optimization strategy.

  • The "Head" (3-Chlorophenyl): The meta-chloro group occupies hydrophobic sub-pockets. It is less sterically demanding than ortho-substitution and metabolically more stable than para-substitution (which is prone to oxidation).

  • The "Tail" (Benzyl): Provides bulk tolerance.[1] Substitutions on this ring often dictate selectivity (e.g., 4-fluoro for metabolic stability).

Biological Targets
  • Cholinesterase Inhibition: Derivatives of N-benzylbenzamide have shown nanomolar affinity for Butyrylcholinesterase (BChE), relevant for Alzheimer's therapy [1].

  • Tubulin Polymerization: 3-chloro analogs serve as precursors to colchicine-site binders, disrupting microtubule formation in cancer cells [2].

SAR_Logic Core N-benzyl-3-chlorobenzamide (Scaffold) MetaCl 3-Chloro Group (Hydrophobic Pocket Fill) Increases Lipophilicity Core->MetaCl Amide Amide Linker (H-Bond Donor/Acceptor) Rigid Spacer Core->Amide Benzyl Benzyl Ring (Pi-Stacking Interactions) Variable Region Core->Benzyl Target2 Target: Tubulin (Oncology) MetaCl->Target2 steric fit Target1 Target: BChE (Alzheimer's) Benzyl->Target1 pi-stacking

Caption: Structure-Activity Relationship (SAR) map linking structural features to biological targets.

Part 5: Stability & Safety[4]
  • Hydrolytic Stability: Stable at neutral pH. Hydrolysis to 3-chlorobenzoic acid and benzylamine occurs only under reflux with strong acid (6M HCl) or base (6M NaOH).

  • Metabolic Liability: The benzylic carbon is a site for CYP450-mediated hydroxylation. The 3-chloro ring is relatively resistant to oxidative metabolism compared to unsubstituted rings.

  • Safety: Handle 3-chlorobenzoyl chloride in a fume hood (lachrymator). The final amide is generally considered a skin irritant (H315) and eye irritant (H319).

References
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry. (2022).

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (2021).

  • N-benzyl-3-chlorobenzamide (Compound Summary). PubChem.

  • Schotten-Baumann Reaction Protocol. BenchChem Protocols.

Sources

N-benzyl-3-chlorobenzamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-3-chlorobenzamide (CAS: 82082-49-3) represents a critical structural scaffold in medicinal chemistry, specifically within the exploration of amide-linked pharmacophores. While often utilized as a building block in high-throughput screening (HTS) libraries, its structural integrity offers significant utility in Structure-Activity Relationship (SAR) studies targeting kinase inhibition and ion channel modulation.

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, a validated synthesis protocol, and structural characterization standards. It is designed to serve as a reference for researchers synthesizing this compound for fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and formulation.

PropertyValueNotes
IUPAC Name N-benzyl-3-chlorobenzamide
CAS Number 82082-49-3Distinct from 3-chlorobenzamide (618-48-4)
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol Monoisotopic Mass: 245.06
Physical State Solid (Crystalline powder)White to off-white
Solubility DMSO, Methanol, DCMLow solubility in water
LogP (Predicted) ~3.5Lipophilic; crosses membranes
H-Bond Donors 1Amide N-H
H-Bond Acceptors 1Amide Carbonyl (C=O)

Structural Analysis & Electronic Properties

Molecular Geometry

The molecule consists of two hydrophobic phenyl rings connected by a polar amide linker.

  • Ring A (Benzoyl): Contains a chlorine atom at the meta (3) position. The chlorine exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring but increasing the lipophilicity of the "left-hand" side of the molecule.

  • Linker (Amide): The C(O)-NH bond adopts a trans planar configuration (Z-isomer) to minimize steric clash between the carbonyl oxygen and the benzyl methylene group.

  • Ring B (Benzyl): The "right-hand" phenyl ring is attached via a methylene spacer (CH₂), allowing for rotational freedom (flexible docking) compared to a rigid biphenyl system.

DOT Visualization: Structural Logic

The following diagram illustrates the functional segmentation of the molecule for SAR analysis.

StructuralLogic Scaffold N-benzyl-3-chlorobenzamide RingA 3-Chlorophenyl Group (Lipophilic Pocket Binder) Scaffold->RingA Linker Amide Linker (H-Bond Donor/Acceptor) Scaffold->Linker RingB Benzyl Group (Flexible Hydrophobic Domain) Scaffold->RingB Effect Meta-Cl Effect: Metabolic Stability & Halogen Bonding Potential RingA->Effect SAR Implication

Figure 1: Pharmacophore segmentation of N-benzyl-3-chlorobenzamide.

Synthesis Protocol (Validated)

Objective: Synthesis of N-benzyl-3-chlorobenzamide via Nucleophilic Acyl Substitution. Scale: 10 mmol (approx. 2.45 g theoretical yield).[1]

Reagents & Materials
  • Reactant A: 3-Chlorobenzoyl chloride (MW: 175.01 g/mol ) - 1.75 g (10 mmol).

  • Reactant B: Benzylamine (MW: 107.15 g/mol ) - 1.07 g (10 mmol).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - 1.5 equiv (scavenges HCl).

  • Solvent: Dichloromethane (DCM), anhydrous - 30 mL.

  • Quench: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
  • Preparation (0 min): Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Solvation (5 min): Add Benzylamine (1.0 eq) and TEA (1.5 eq) to the flask. Dissolve in 20 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition (15 min): Dissolve 3-Chlorobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Causality: Dropwise addition controls the exotherm; keeping it cold prevents dia-acylation or side reactions.

  • Reaction (2 hours): Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Endpoint: Disappearance of benzylamine spot (ninhydrin stain) and appearance of UV-active product.

  • Workup (30 min):

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/TEA.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/HCl.

    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

DOT Visualization: Synthesis Workflow

SynthesisFlow Start Reactants: 3-Cl-Benzoyl Chloride + Benzylamine Step1 Step 1: Solvation & Cooling DCM, TEA, 0°C Start->Step1 Step2 Step 2: Dropwise Addition Control Exotherm Step1->Step2 Step3 Step 3: Reaction RT, 2 Hours Step2->Step3 Workup Step 4: Acid/Base Extraction Remove impurities Step3->Workup Product Final Product: N-benzyl-3-chlorobenzamide Workup->Product

Figure 2: Workflow for the Schotten-Baumann type synthesis in organic solvent.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 6.40 (br s, 1H): Amide N-H proton. Broad signal due to quadrupole relaxation and H-bonding.

  • δ 7.78 (t, 1H): Aromatic proton on Ring A (position 2, between Cl and C=O). Deshielded by both groups.

  • δ 7.65 (dt, 1H): Aromatic proton on Ring A (position 6).

  • δ 7.50 (ddd, 1H): Aromatic proton on Ring A (position 4).

  • δ 7.25 - 7.35 (m, 5H): Aromatic protons on Ring B (Benzyl group).

  • δ 4.65 (d, 2H): Benzylic methylene (CH₂). Coupled to NH (becomes singlet upon D₂O shake).

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 246.1 m/z.

  • Isotope Pattern: Distinctive Chlorine signature.

    • Peak at 246.1 (¹²C, ³⁵Cl)

    • Peak at 248.1 (¹²C, ³⁷Cl)

    • Intensity Ratio: Approx 3:1 (Natural abundance of Cl isotopes).

Biological Context & Applications[5][6]

While N-benzyl-3-chlorobenzamide is a chemical entity in its own right, its primary value in drug development lies in its role as a fragment .

  • Kinase Inhibition: The amide motif mimics the hinge-binding region of ATP. The 3-chloro group often occupies a hydrophobic back-pocket (Gatekeeper residue interaction).

  • Transient Receptor Potential (TRP) Channels: Analogs of this structure have shown activity in modulating TRP channels, relevant for pain and thermoregulation research.

  • Bioisosterism: It serves as a control compound when testing bioisosteres (e.g., replacing the amide with a sulfonamide or triazole) to validate binding modes.

References

  • PubChem. (2025).[2] N-benzyl-3-chlorobenzamide (Compound).[3][4] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Nucleophilic Acyl Substitution mechanism).

Sources

Synthesis of N-benzyl-3-chlorobenzamide from 3-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of N-benzyl-3-chlorobenzamide (CAS: 82082-49-3) via nucleophilic acyl substitution. It is designed for research scientists requiring a high-purity protocol, mechanistic insight, and self-validating characterization methods.

Executive Summary

The synthesis of N-benzyl-3-chlorobenzamide represents a classic Schotten-Baumann type transformation, serving as a fundamental model for amide bond formation in medicinal chemistry. This guide prioritizes an anhydrous organic phase method (DCM/Et


N) over the biphasic aqueous method. The anhydrous approach offers superior control over stoichiometry, minimizes hydrolysis of the moisture-sensitive acid chloride, and simplifies the workup for high-throughput applications.

Target Compound Profile:

  • IUPAC Name: N-benzyl-3-chlorobenzamide[1][2][3][4]

  • CAS: 82082-49-3[1][2][3][5]

  • Molecular Weight: 245.71 g/mol [6]

  • Key Application: Fragment scaffold in drug discovery; intermediate for kinase inhibitors.

Mechanistic Foundation

The reaction proceeds via an addition-elimination mechanism (


 at the acyl carbon). The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

Critical Mechanistic Insight: The reaction generates HCl as a byproduct. If unneutralized, HCl will protonate the remaining benzylamine, rendering it non-nucleophilic (


) and stalling the reaction at 50% conversion. A tertiary amine base (Triethylamine) is employed as a "proton sponge" to drive the equilibrium forward by precipitating triethylamine hydrochloride.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants (3-Cl-Ph-COCl + BnNH2) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Chloride Elimination TS->Elimination Collapse Product Product (Amide + HCl) Elimination->Product Formation BaseScavenge Base Scavenging (Et3N + HCl -> Et3N.HCl) Product->BaseScavenge Equilibrium Drive

Figure 1: Nucleophilic acyl substitution mechanism showing the critical role of base scavenging.

Strategic Reagents & Solvents

Selection Rationale:

  • Solvent (DCM): Dichloromethane is chosen for its high solubility of reactants and low boiling point (40°C), facilitating easy removal. It is non-nucleophilic, preventing side reactions.

  • Base (Triethylamine - Et

    
    N):  A mild, non-nucleophilic base. It is cheaper than DIPEA and sufficient for this steric profile.
    
  • Stoichiometry: A slight excess of amine (1.1 eq) ensures complete consumption of the limiting reagent (acid chloride), which is harder to remove during workup than the amine.

ReagentMW ( g/mol )Equiv.RoleKey Property
3-Chlorobenzoyl chloride 175.011.0ElectrophileMoisture sensitive; Lachrymator
Benzylamine 107.151.1NucleophileCorrosive; BP 185°C
Triethylamine (Et

N)
101.191.5HCl ScavengerBP 89°C; Forms precipitate
Dichloromethane (DCM) 84.93SolventMediumAnhydrous; BP 40°C

Operational Protocol (Step-by-Step)

Safety Pre-Check: Perform in a fume hood. Acid chlorides release HCl gas upon contact with moist air (visible "smoke").

Phase 1: Setup and Addition
  • Apparatus: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Solvation: Add Benzylamine (11 mmol, 1.20 mL) and Triethylamine (15 mmol, 2.10 mL) to DCM (20 mL) . Cool the mixture to 0°C using an ice bath.

    • Why 0°C? The reaction is exothermic. Cooling prevents solvent boil-over and minimizes di-acylation side products.

  • Controlled Addition: Dissolve 3-chlorobenzoyl chloride (10 mmol, 1.28 mL) in DCM (5 mL) . Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Visual Cue: A white precipitate (Et

      
      N·HCl) will form immediately, clouding the solution.
      
Phase 2: Reaction and Quench
  • Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2-3 hours .

  • Monitoring (PAT): Check reaction progress via TLC (30% EtOAc in Hexanes).

    • Target: Disappearance of Benzylamine spot (ninhydrin stain active) and Acid Chloride (UV active).

Phase 3: Workup (The "Wash" Sequence)

The purity of the final product relies heavily on this extraction sequence to remove unreacted starting materials.

  • Quench: Dilute reaction mixture with 30 mL DCM .

  • Acid Wash (Removes Amine): Wash organic layer with 1M HCl (2 x 20 mL) .

    • Chemistry: Protonates unreacted Benzylamine and Et

      
      N into water-soluble salts.
      
  • Base Wash (Removes Acid): Wash organic layer with Sat. NaHCO

    
     (2 x 20 mL) .
    
    • Chemistry: Hydrolyzes traces of acid chloride to benzoate and removes 3-chlorobenzoic acid as a water-soluble salt.

  • Drying: Wash with Brine (Sat. NaCl) , dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the crude solid.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Dry RBF, N2 atm Mix Mix Amine + Et3N in DCM Cool to 0°C Start->Mix Add Dropwise Addition of 3-Cl-Benzoyl Chloride Mix->Add React Stir at RT (2-3 hrs) Precipitate forms Add->React WashAcid Wash: 1M HCl (Removes excess amines) React->WashAcid WashBase Wash: Sat. NaHCO3 (Removes benzoic acid) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Recryst Recrystallization (EtOH/Water or EtOAc/Hex) Dry->Recryst Final Pure N-benzyl-3-chlorobenzamide Recryst->Final

Figure 2: Step-by-step experimental workflow ensuring removal of reactive impurities.

Purification & Characterization

Purification Strategy

The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:

  • Recrystallization: Dissolve in minimal hot Ethanol; add water dropwise until turbid; cool to 4°C.

  • Flash Chromatography: Silica gel; Gradient elution 10%

    
     40% Ethyl Acetate in Hexanes.
    
Characterization Data (Self-Validation)

Confirm identity using 1H NMR .[7] The spectrum should reflect the asymmetry of the 3-substituted ring.

SignalShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH ~6.5 - 7.0Broad Singlet1HAmide Proton
Benzyl CH

~4.60Doublet (J~6Hz)2HBenzylic Methylene
Aromatic H2' ~7.78Singlet (t)1H3-Cl Ring (isolated between Cl/CO)
Aromatic H4'/H6' ~7.5 - 7.6Multiplet2H3-Cl Ring (ortho to Cl/CO)
Aromatic H5' ~7.35Triplet1H3-Cl Ring (meta)
Benzyl Ar-H ~7.2 - 7.4Multiplet5HBenzyl Ring (overlap)

Melting Point: While the primary amide (3-chlorobenzamide) melts at 134°C, the N-benzyl derivative typically exhibits a lower melting point due to the disruption of crystal packing by the benzyl group.

  • Reference Value: Expect solid powder. (Note: Specific MP for CAS 82082-49-3 is not standard in open literature; experimental verification is required).

Troubleshooting (Process Analytical Technology)

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check Acid Chloride quality (should be clear, not cloudy).
Oil instead of Solid Solvent TrappingDry under high vacuum for 12h; Triturate with cold pentane/hexanes.
Extra Spot on TLC Di-acylation (rare)Reduce reaction temperature; Ensure dropwise addition of acid chloride.
Amine Smell in Product Incomplete Acid WashRepeat 1M HCl wash; Ensure aqueous layer pH < 2.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).
  • PubChem Database. Compound Summary for CAS 82082-49-3 (N-benzyl-3-chlorobenzamide). National Center for Biotechnology Information.

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005, 61(46), 10827-10852. (Review of amide coupling reagents and conditions).

Sources

An In-depth Technical Guide to the Potential Biological Activity of N-benzyl-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-benzyl-3-chlorobenzamide is a synthetic organic compound featuring a core benzamide structure, a motif recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] While direct, extensive research on N-benzyl-3-chlorobenzamide itself is limited, a comprehensive analysis of its structural analogues provides a strong rationale for investigating its potential therapeutic activities. This guide synthesizes existing knowledge on related N-benzylbenzamide and 3-chlorobenzamide derivatives to postulate and provide a framework for evaluating three primary areas of potential biological activity: anticancer, neuroprotective, and antimicrobial. We present hypothesized mechanisms of action, detailed experimental workflows, and step-by-step protocols to facilitate the systematic investigation of this promising compound.

Introduction: The N-benzyl-3-chlorobenzamide Scaffold

Chemical Structure and Properties

N-benzyl-3-chlorobenzamide is an amide derivative characterized by a benzyl group attached to the nitrogen atom and a chlorine atom at the meta-position of the benzoyl ring.[1] This specific substitution pattern is critical, as the position of the halogen can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[1] The N-benzyl group provides a flexible, lipophilic component, while the 3-chloro-substituted phenyl ring and the central amide linkage offer key sites for hydrogen bonding and other non-covalent interactions, which are fundamental to its potential bioactivity.[1][2]

  • IUPAC Name: N-benzyl-3-chlorobenzamide

  • Molecular Formula: C₁₄H₁₂ClNO

  • Key Features:

    • Amide Linkage: A stable, planar group capable of acting as both a hydrogen bond donor and acceptor.

    • Benzyl Group: A non-polar moiety that can engage in hydrophobic and π-stacking interactions.

    • 3-Chloro Substituent: An electron-withdrawing group that modifies the electronic properties of the aromatic ring and can enhance binding affinity or metabolic stability. The meta-position is often associated with favorable potency and safety profiles in neuroprotective and antimicrobial studies.[1]

The Benzamide Moiety: A Privileged Scaffold

Benzamide derivatives are a cornerstone of modern drug discovery, with applications ranging from anticancer and antiviral agents to agricultural chemicals.[1] Their utility stems from a combination of synthetic accessibility, metabolic stability, and the ability to present appended functional groups in a well-defined three-dimensional orientation to interact with biological targets such as enzymes and receptors.[1]

Potential Anticancer Activity: Tubulin Polymerization Inhibition

Hypothesis: A Colchicine-Binding Site Inhibitor

A compelling body of evidence suggests that N-benzylbenzamide derivatives can function as potent inhibitors of tubulin polymerization, a validated and highly successful anticancer strategy.[3] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. We hypothesize that N-benzyl-3-chlorobenzamide acts by binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules.

Proposed Mechanism of Action

The proposed mechanism involves the compound entering the cell and binding to soluble tubulin dimers. This interaction prevents their incorporation into growing microtubule polymers, shifting the dynamic equilibrium towards depolymerization.

MOA_Anticancer cluster_0 Cellular Environment Compound N-benzyl-3- chlorobenzamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubules (Polymerized) Compound->MT Inhibits Tubulin->MT Polymerization Spindle Mitotic Spindle Assembly MT->Spindle Forms Apoptosis Apoptosis Spindle->Apoptosis Disruption Leads to

Caption: Proposed mechanism of tubulin polymerization inhibition.

Experimental Workflow for Validation

A logical, multi-step approach is required to validate this hypothesis, moving from broad cellular effects to specific molecular interactions.

Workflow_Anticancer Start Hypothesis: Anticancer Activity MTT 1. In Vitro Cytotoxicity (MTT/SRB Assay) Start->MTT IC50 Determine IC50 Values (Table 1) MTT->IC50 Data Flow 2. Cell Cycle Analysis (Flow Cytometry) IC50->Flow Proceed if Potent G2M Confirm G2/M Arrest Flow->G2M Data TubulinAssay 3. In Vitro Tubulin Polymerization Assay G2M->TubulinAssay Confirm Mechanism Inhibition Quantify Inhibition of Tubulin Assembly TubulinAssay->Inhibition Data Docking 4. Molecular Docking (In Silico) Inhibition->Docking Corroborate Binding Predict Binding Mode at Colchicine Site Docking->Binding Analysis End Conclusion: Valid Tubulin Inhibitor Binding->End Synthesize Evidence

Caption: Experimental workflow for validating anticancer activity.

Protocol: In Vitro Antiproliferative Assay (MTT)

This protocol assesses the compound's ability to inhibit cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of N-benzyl-3-chlorobenzamide in culture medium. Replace the old medium with medium containing the compound or vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Expected Outcomes

The primary output is the IC₅₀ value. Potent N-benzylbenzamide derivatives have shown IC₅₀ values in the nanomolar range.[3]

Table 1: Sample Antiproliferative Activity Data

Cell Line Compound IC₅₀ (nM)
HeLa (Cervical Cancer) N-benzyl-3-chlorobenzamide Expected: < 100 nM
MCF-7 (Breast Cancer) N-benzyl-3-chlorobenzamide Expected: < 100 nM
A549 (Lung Cancer) N-benzyl-3-chlorobenzamide Expected: < 100 nM

| Paclitaxel (Control) | Positive Control | Reference Value |

Potential Neuroprotective Activity: Cholinesterase Inhibition

Hypothesis: A Butyrylcholinesterase (BChE) Inhibitor

The N-benzyl benzamide scaffold has been successfully exploited to develop potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[4] We hypothesize that N-benzyl-3-chlorobenzamide could act as a BChE inhibitor, thereby increasing acetylcholine levels in the brain and offering a therapeutic benefit.

Proposed Mechanism of Action

The compound is proposed to bind to the active site of BChE, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh). This increases the duration and concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.

MOA_Neuro cluster_1 Synaptic Cleft Compound N-benzyl-3- chlorobenzamide BChE Butyrylcholinesterase (BChE) Compound->BChE Inhibits ACh Acetylcholine (ACh) ACh->BChE Hydrolysis by Receptor Postsynaptic Receptor ACh->Receptor Binds to Products Choline + Acetate (Inactive) Signal Enhanced Cholinergic Signaling Receptor->Signal Activates

Caption: Proposed mechanism of BChE inhibition.

Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay is the gold standard for measuring cholinesterase activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), a solution of the substrate (e.g., butyrylthiocholine iodide), and solutions of the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound solution (or vehicle for control).

  • Enzyme Addition: Add the BChE enzyme solution to each well and incubate for 15 minutes at 25°C. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. Causality: The hydrolysis of the thiocholine substrate by BChE produces a thiol, which reacts with DTNB to form a yellow-colored anion, the formation of which is measured over time.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Interpretation and Expected Outcomes

Selective BChE inhibitors based on this scaffold have demonstrated IC₅₀ values in the picomolar to nanomolar range.[4]

Table 2: Sample Cholinesterase Inhibition Data

Enzyme Compound IC₅₀ (nM)
BChE (human) N-benzyl-3-chlorobenzamide Expected: < 500 nM
AChE (human) N-benzyl-3-chlorobenzamide Expected: > 1000 nM (for selectivity)

| Rivastigmine (Control) | Positive Control | Reference Value |

Potential Antimicrobial Activity

Hypothesis: Inhibition of Bacterial Cell Division

Benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics due to its high conservation among bacteria and absence in eukaryotes.[5] The 3-substituted benzamide pharmacophore is a key structural feature for this activity.[5] We hypothesize that N-benzyl-3-chlorobenzamide may exhibit antibacterial activity by targeting FtsZ or another essential bacterial process.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[6] Dilute the culture to a standardized concentration (~5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of N-benzyl-3-chlorobenzamide in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Interpretation and Expected Outcomes

The potency is determined by the MIC value. Related compounds have shown activity against Gram-positive bacteria.[5]

Table 3: Sample Antimicrobial Activity Data (MIC)

Bacterial Strain Compound MIC (µg/mL)
Staphylococcus aureus N-benzyl-3-chlorobenzamide Expected: < 32 µg/mL
Bacillus subtilis N-benzyl-3-chlorobenzamide Expected: < 32 µg/mL
Escherichia coli N-benzyl-3-chlorobenzamide To be determined

| Vancomycin (Control) | Positive Control | Reference Value |

Synthesis and Characterization

General Synthesis Pathway

The most direct synthesis involves the acylation of benzylamine with 3-chlorobenzoyl chloride.[7] This is a robust and high-yielding reaction.

Workflow_Synthesis Start1 3-Chlorobenzoic Acid Step1 React with Thionyl Chloride (SOCl₂) Start1->Step1 Start2 Benzylamine Step2 Amide Coupling Reaction (in base, e.g., Triethylamine) Start2->Step2 Intermediate 3-Chlorobenzoyl Chloride (Acyl Chloride) Step1->Intermediate Intermediate->Step2 Product Crude Product Step2->Product Step3 Purification (Recrystallization or Chromatography) Product->Step3 End N-benzyl-3-chlorobenzamide (Pure) Step3->End

Caption: General synthesis workflow for N-benzyl-3-chlorobenzamide.

Step-by-Step Synthesis Protocol
  • Acyl Chloride Formation: To a solution of 3-chlorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride intermediate.

  • Amidation: Cool the reaction mixture to 0°C. In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Coupling: Add the acyl chloride solution dropwise to the benzylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality: The benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.

Conclusion and Future Directions

N-benzyl-3-chlorobenzamide represents a molecule of significant therapeutic potential, strategically positioned at the intersection of several validated pharmacophores. The evidence from structurally related compounds strongly supports its investigation as a potent anticancer agent acting via tubulin polymerization inhibition, a selective BChE inhibitor for neurodegenerative diseases, and a novel antibacterial agent . The experimental frameworks provided in this guide offer a clear and logical path for the systematic evaluation of these activities. Future work should focus on executing these protocols, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies to establish preclinical efficacy and safety.

References

  • Wang, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 219, 113316. [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

  • MDPI. (2013). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11786-11804. [Link]

  • PubMed. (2014). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

Sources

Technical Deep Dive: Putative Mechanism of Action for N-benzyl-3-chlorobenzamide

[1]

Executive Summary

N-benzyl-3-chlorobenzamide (CAS: 82082-49-3) is a synthetic benzamide derivative.[1][2][3] While often utilized as a chemical intermediate in the synthesis of complex pharmacophores, its biological activity is functionally grounded in the inhibition of Poly(ADP-ribose) polymerases (PARP) .

Structurally, it retains the 3-chlorobenzamide core—a classic, validated PARP-1 inhibitor—while the N-benzyl substitution alters its lipophilicity and binding kinetics. This guide delineates its mechanism as a competitive antagonist of NAD+ at the PARP catalytic site, its downstream effects on DNA repair pathways (Base Excision Repair), and its utility as a scaffold for developing more potent antagonists (e.g., P2X7 or GlyT1 inhibitors).

Critical Distinction: Do not conflate this molecule with M2I-1 (Mad2 Inhibitor-1). While both contain chlorobenzamide motifs, M2I-1 is a distinct sulfonamide/hydrazide derivative targeting the Spindle Assembly Checkpoint. N-benzyl-3-chlorobenzamide functions primarily within the DNA damage response (DDR) landscape.

Part 1: Molecular Identity & Structural Pharmacophore

To understand the mechanism, one must first deconstruct the ligand-target interface. N-benzyl-3-chlorobenzamide functions as a nicotinamide mimic .

Chemical Structure & Properties
PropertyDetail
IUPAC Name N-benzyl-3-chlorobenzamide
Molecular Formula C₁₄H₁₂ClNO
Core Pharmacophore 3-chlorobenzamide (PARP-binding motif)
Substituent N-benzyl group (Hydrophobic domain interaction)
Target Class ADP-ribosyltransferases (PARP-1, PARP-2)
The Benzamide Binding Interface

The mechanism of action is dictated by the benzamide pharmacophore , which binds to the catalytic domain of PARP enzymes.

  • Nicotinamide Mimicry: The amide group (

    
     in the parent, 
    
    
    here) mimics the nicotinamide moiety of NAD+ (Nicotinamide Adenine Dinucleotide).
  • Hydrogen Bonding: The amide oxygen and nitrogen form critical hydrogen bonds with the backbone of the PARP catalytic site (specifically Gly863 and Ser904 in PARP-1).

  • Steric Locking: The chlorine atom at the meta (3-) position occupies a hydrophobic pocket, locking the inhibitor in a planar conformation that optimizes the

    
    -stacking interactions with Tyr907 .
    

Part 2: Mechanism of Action (PARP Inhibition)

The primary putative mechanism is Competitive Inhibition of PARP-1 catalytic activity .

The Canonical Pathway (Normal Physiology)
  • DNA Damage Detection: PARP-1 detects Single-Strand Breaks (SSBs) in DNA.

  • Activation: Upon binding DNA, PARP-1 undergoes a conformational change that exposes its catalytic domain.

  • PARylation: PARP-1 uses NAD+ as a substrate to synthesize Poly(ADP-ribose) (PAR) chains on itself (automodification) and nuclear acceptor proteins (histones, repair enzymes).

  • Recruitment: The negatively charged PAR chains recruit repair factors (XRCC1, Ligase III) to the site of damage (Base Excision Repair - BER).

Mechanism of Inhibition by N-benzyl-3-chlorobenzamide

N-benzyl-3-chlorobenzamide disrupts this cycle at the catalytic step :

  • Competitive Binding: The molecule enters the nucleus and binds to the NAD+ binding pocket of activated PARP-1.

  • Substrate Blockade: By occupying the site, it prevents NAD+ entry.

  • Catalytic Stall: PARP-1 cannot synthesize PAR chains.

  • "PARP Trapping" (Putative): Without automodification (which normally creates electrostatic repulsion to release PARP from DNA), the PARP-DNA complex may remain stabilized. The enzyme becomes "trapped" on the DNA lesion.

  • Replication Fork Collapse: When the DNA replication fork encounters the trapped PARP complex, the fork collapses, leading to Double-Strand Breaks (DSBs).

Visualization of the Inhibitory Pathway

PARP_MechanismDNA_DamageSingle Strand Break (SSB)PARP_InactivePARP-1 (Inactive)DNA_Damage->PARP_InactiveRecruitsPARP_ActivePARP-1 (Active)Bound to DNAPARP_Inactive->PARP_ActiveConformationalChangePAR_ChainsPoly(ADP-ribose)ChainsPARP_Active->PAR_ChainsCatalysisTrappingPARP TrappingReplication Fork CollapsePARP_Active->TrappingIf PARylationBlockedNADNAD+ SubstrateNAD->PARP_ActiveSubstrateEntryInhibitorN-benzyl-3-chlorobenzamideInhibitor->PARP_ActiveCompetitiveBinding (Blockade)Inhibitor->TrappingPromotesRepairDNA Repair(BER Pathway)PAR_Chains->RepairRecruits Factors

Figure 1: The competitive inhibition of PARP-1 by N-benzyl-3-chlorobenzamide prevents PAR chain formation, potentially leading to PARP trapping and replication stress.

Part 3: Downstream Biological Consequences

The inhibition of PARP by N-benzyl-3-chlorobenzamide leads to specific cellular phenotypes, particularly in contexts of synthetic lethality.

Synthetic Lethality in BRCA-Deficient Cells

If the cell lacks Homologous Recombination (HR) repair mechanisms (e.g., BRCA1/2 mutations), the DSBs caused by PARP inhibition cannot be repaired.

  • Mechanism: SSB accumulation

    
     Replication Fork Collapse 
    
    
    DSB
    
    
    Failed HR Repair
    
    
    Apoptosis .
Structure-Activity Relationship (SAR) Implications

Why use the N-benzyl derivative over the parent 3-chlorobenzamide?

  • Lipophilicity: The benzyl group increases the LogP (partition coefficient), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the more polar parent amide.

  • Potency Modulation: While the benzyl group may cause steric clash in the tightest PARP pockets (reducing potency vs. PARP-1 in some assays), it may confer selectivity for other isoforms or related enzymes (e.g., Tankyrases).

Part 4: Experimental Validation Protocols

To validate the mechanism of action in a laboratory setting, the following self-validating protocols are recommended.

In Vitro PARP Activity Assay (Colorimetric/Fluorometric)

Objective: Quantify the

  • Coat Plate: Coat 96-well strip wells with histones (PARP substrate).

  • Reaction Mix: Add purified PARP-1 enzyme, Biotinylated-NAD+, and varying concentrations of N-benzyl-3-chlorobenzamide (0.1

    
    M – 100 
    
    
    M).
  • Control: Include 3-chlorobenzamide (Standard) and DMSO (Vehicle).

  • Incubation: 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure absorbance at 450 nm.

    • Expected Result: Dose-dependent decrease in absorbance (reduced PARylation).

Immunofluorescence for PAR Chains

Objective: Confirm cellular target engagement.

  • Cell Culture: Treat HeLa or U2OS cells with

    
     (to induce DNA damage and PARP activation).
    
  • Treatment: Co-treat with N-benzyl-3-chlorobenzamide (10

    
    M) for 30 mins.
    
  • Fixation: Fix with 4% Paraformaldehyde/Methanol.

  • Staining: Use anti-PAR antibody (Poly-ADP-ribose binding reagent).

  • Imaging: Confocal microscopy.

    • Expected Result:

      
       alone = High nuclear PAR signal. 
      
      
      + Inhibitor = Abolished PAR signal .

Part 5: Therapeutic & Synthetic Context

As a Scaffold (Medicinal Chemistry)

N-benzyl-3-chlorobenzamide is frequently cited as a synthetic intermediate . In drug discovery, it serves as a precursor for:

  • P2X7 Antagonists: The chlorobenzamide core is often coupled with complex amines to target the P2X7 purinergic receptor (involved in inflammation).

  • GlyT1 Inhibitors: Used in schizophrenia research.

Safety & Handling
  • CAS: 82082-49-3

  • Toxicity: Like most benzamides, it may exhibit low-to-moderate toxicity. However, as a PARP inhibitor, it is a potential teratogen (disrupts DNA repair in developing fetuses).

  • Storage: Store at +4°C, desiccated.

References

  • Identification of PARP Inhibitors: Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Benzamide Pharmacophore: Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Journal of Medicinal Chemistry, 53(12), 4561-4584. Link

  • Synthetic Methodology (Benzamides): N-benzyl-3-chlorobenzamide synthesis via copper-catalyzed arylation.[4] MDPI Molecules / Helda Repository. (2021). Link

  • Mechanism of 3-Chlorobenzamide: Rankin, P. W., et al. (1989). 3-Chlorobenzamide: a potent inhibitor of DNA repair synthesis in human lymphocytes. Cancer Research, 49(12). Link

Commercial availability of N-benzyl-3-chlorobenzamide for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability of N-benzyl-3-chlorobenzamide for Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-benzyl-3-chlorobenzamide, focusing on its commercial availability, procurement, quality control, and relevance in modern research. As a key synthetic intermediate, understanding the landscape of its supply and verification is critical for experimental success and reproducibility.

Introduction to N-benzyl-3-chlorobenzamide

N-benzyl-3-chlorobenzamide (CAS No. 82082-49-3) is a substituted benzamide derivative. Its molecular structure, featuring a benzyl group attached to the nitrogen of a 3-chlorobenzamide core, makes it a valuable scaffold and intermediate in organic synthesis and medicinal chemistry. The presence of the chlorine atom at the meta-position influences its electronic properties and reactivity, offering a distinct advantage in the design of novel molecules compared to its ortho- and para-isomers.

Key Molecular Identifiers:

Property Value Source
CAS Number 82082-49-3 ChemScene[1]
Molecular Formula C₁₄H₁₂ClNO ChemScene[1]
Molecular Weight 245.70 g/mol ChemScene[1]
Synonyms N-benzyl-3-chloro-benzamide ChemScene[1]

| SMILES | ClC1=CC=CC(C(NCC2=CC=CC=C2)=O)=C1 | ChemScene[1] |

While direct biological applications of N-benzyl-3-chlorobenzamide are not extensively documented, the N-benzyl benzamide scaffold is a recurring motif in compounds with demonstrated biological activity, including antibacterial and antifungal agents[2][3]. This positions the title compound as a crucial starting material for generating libraries of potentially bioactive molecules.

Sourcing and Commercial Procurement

N-benzyl-3-chlorobenzamide is available from several chemical suppliers who cater to the research and development sector. Procurement is generally straightforward, though availability may be limited to select specialized vendors.

Key Commercial Suppliers

The following table summarizes prominent suppliers offering N-benzyl-3-chlorobenzamide for research purposes. Purity levels are typically suitable for most R&D applications, but independent verification is always recommended.

SupplierCatalog NumberPurityNotes
ChemScene CS-0330994≥95%Offers custom synthesis and commercial production services.[1]
China Skyrun Industrial Co., Ltd. (via Echemi)97%Listed as a trader on the Echemi platform.[4]

Note: Researchers should be aware that some major suppliers, like Sigma-Aldrich, may offer isomeric variants such as N-benzyl-4-chlorobenzamide. For these "rare and unique chemicals," the supplier may explicitly state that they do not collect analytical data and that the buyer assumes all responsibility for confirming identity and purity. This underscores the critical need for in-house quality control.

Procurement Workflow

The process of acquiring a specialized chemical like N-benzyl-3-chlorobenzamide requires a systematic approach to ensure both quality and compliance.

G Figure 1: Chemical Procurement Workflow A Identify Research Need (N-benzyl-3-chlorobenzamide) B Search Suppliers (CAS No. 82082-49-3) A->B C Request Quote & Availability B->C D Review Supplier COA (if available) C->D E Place Purchase Order D->E F Receive Shipment & Inspect Packaging E->F G Log into Chemical Inventory F->G H Perform In-House QC G->H I Release to Lab for Use H->I

Caption: A standardized workflow for procuring research chemicals.

In-House Quality Control & Verification

Upon receipt, it is imperative for the research scientist to independently verify the identity and purity of N-benzyl-3-chlorobenzamide. Relying solely on a supplier's Certificate of Analysis (COA) is insufficient for ensuring the integrity of experimental data.

Rationale for Verification

The causality is simple: using an incorrect or impure starting material leads to ambiguous results, failed reactions, and irreproducible findings. Verification acts as a self-validating system for your research, confirming that the molecular structure you believe you are working with is indeed the one in the vial.

Recommended Analytical Workflows

The following protocols outline standard methods for confirming the identity and purity of a newly acquired batch of N-benzyl-3-chlorobenzamide.

G Figure 2: Incoming Chemical QC Workflow cluster_0 Documentation & Physical Check cluster_1 Analytical Verification cluster_2 Decision A Received Compound B Visual Inspection (Color, Form) A->B C Check Supplier COA B->C D Prepare Sample (e.g., in CDCl₃ or DMSO-d₆) C->D E ¹H NMR (Identity & Impurities) D->E F LC-MS (Purity & Mass Confirmation) D->F G Compare Data to Expected Structure & Purity Spec E->G F->G H Decision G->H I PASS: Release to Lab H->I Meets Spec J FAIL: Contact Supplier H->J Does Not Meet Spec

Caption: A logical flow for the analytical verification of incoming chemicals.

Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the proton environment.

  • Sample Preparation: Dissolve ~5-10 mg of N-benzyl-3-chlorobenzamide in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals:

    • Aromatic Protons (8H): A series of multiplets between δ 7.2-7.9 ppm. The protons on the 3-chlorobenzamide ring and the benzyl ring will appear in this region. The specific splitting patterns will confirm the substitution.

    • Methylene Protons (2H): A doublet around δ 4.6 ppm, resulting from the -CH₂- group coupled to the adjacent -NH- proton.

    • Amide Proton (1H): A broad singlet or triplet (depending on coupling) around δ 6.5-7.0 ppm.

  • Validation: The presence of all expected signals with correct integration and multiplicity confirms the compound's identity.

Experimental Protocol 2: Purity and Mass Verification via LC-MS

  • Objective: To assess the purity of the sample and confirm its molecular weight. The use of hyphenated techniques like LC-MS is standard in pharmaceutical development for identifying and characterizing compounds[5].

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of ~10-20 µg/mL in the mobile phase.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis: Scan for m/z 100-500.

  • Validation:

    • Purity: The purity is determined by the peak area percentage of the main peak in the chromatogram. A value of ≥95% should be observed.

    • Identity: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 246.07. The isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be visible.

Synthetic Context

For researchers considering custom synthesis or derivatization, understanding the formation of N-benzyl-3-chlorobenzamide is valuable. It is typically synthesized via a standard amidation reaction.

G Figure 3: Synthesis of N-benzyl-3-chlorobenzamide reagents 3-Chlorobenzoyl Chloride Benzylamine conditions Base (e.g., Et₃N) Solvent (e.g., DCM) Room Temperature reagents->conditions products N-benzyl-3-chlorobenzamide Et₃N·HCl (salt) conditions->products

Caption: A typical amidation reaction for producing the title compound.

This reaction involves the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is used to scavenge the HCl byproduct. This straightforward synthesis is described for related benzamides and is a fundamental transformation in organic chemistry[6].

Safety and Handling

Proper handling of N-benzyl-3-chlorobenzamide is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Information: [1]

Pictogram Signal Word Hazard Statements

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]

Storage: The compound should be stored sealed in a dry environment, with refrigeration at 2-8°C recommended for long-term stability[1].

Conclusion

N-benzyl-3-chlorobenzamide is a commercially accessible chemical intermediate valuable for research in synthetic and medicinal chemistry. While procurement is relatively simple through specialized suppliers, this guide emphasizes the non-negotiable responsibility of the end-user to perform rigorous, in-house quality control. By implementing routine analytical verification using techniques such as NMR and LC-MS, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Optimization of the synthesis of N-benzyl-p-chlorobenzamide , ResearchGate, [Link]

  • The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development , PubMed, [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES , Journal of Chemistry and Technologies, [Link]

  • Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides , PubMed, [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 , The Royal Society of Chemistry, [Link]

  • 3-Chloro Benzyl Chloride CAS No 620-20-2 MATERIAL SAFETY DATA SHEET SDS/MSDS , IndiaMART, [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-Benzyl-3-chlorobenzamide (CAS 82082-49-3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

N-Benzyl-3-chlorobenzamide (CAS 82082-49-3) is a structural scaffold of significant interest in medicinal chemistry, specifically within the development of tubulin polymerization inhibitors and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease therapy [1, 2].

This protocol details a robust, scalable synthesis via nucleophilic acyl substitution (Schotten-Baumann conditions or anhydrous organic base method). Unlike generic protocols, this guide emphasizes the control of exotherms to prevent di-acylation byproducts and ensures the removal of unreacted amine species, which is critical for downstream biological assays.

Reaction Scheme & Mechanism

The synthesis proceeds through the nucleophilic attack of the nitrogen lone pair of benzylamine onto the carbonyl carbon of 3-chlorobenzoyl chloride. The reaction is driven to completion by the presence of a non-nucleophilic base (Triethylamine or DIPEA) which neutralizes the generated hydrogen chloride.

Chemical Equation:



Reagents & Materials Profile

ReagentCAS No.[1][2][3][4]Equiv.[1][3][5]RoleHazards (GHS)
3-Chlorobenzoyl chloride 618-46-21.0ElectrophileCorrosive, Lachrymator
Benzylamine 100-46-91.1NucleophileCorrosive, Acute Tox.
Triethylamine (TEA) 121-44-81.5Base (Scavenger)Flammable, Corrosive
Dichloromethane (DCM) 75-09-2SolventReaction MediumCarcinogen, Irritant
1M HCl (aq) 7647-01-0WashQuench/PurificationCorrosive
Sat. NaHCO₃ (aq) 144-55-8WashNeutralizationIrritant

Experimental Protocol

Phase 1: Reaction Setup

Rationale: Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride, although the reaction is robust enough to tolerate minor moisture if reagents are fresh.

  • Preparation : Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Solvent Charge : Add Dichloromethane (DCM, 50 mL) and Benzylamine (1.1 equiv) to the flask.

  • Base Addition : Add Triethylamine (1.5 equiv) to the solution.

  • Cooling : Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes to equilibrate. Control: Lowering temperature minimizes the formation of bis-amides and controls the exotherm upon acid chloride addition.

Phase 2: Acylation
  • Reagent Addition : Dissolve 3-Chlorobenzoyl chloride (1.0 equiv) in a separate vial with a minimal amount of DCM (10 mL).

  • Dropwise Addition : Add the acid chloride solution dropwise to the cold amine mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction : Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–4 hours.

    • Validation: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The limiting reagent (acid chloride) should be consumed.

Phase 3: Workup & Purification

Rationale: The lipophilic nature of the amide allows for easy separation from ionic byproducts (TEA·HCl) and unreacted starting materials via liquid-liquid extraction.

  • Quench : Pour the reaction mixture into a separatory funnel containing 50 mL of water . Shake vigorously and separate phases.

  • Acid Wash : Wash the organic layer with 1M HCl (2 × 30 mL) .

    • Mechanism:[2][3][6][7][8][9] This protonates any unreacted benzylamine, rendering it water-soluble and removing it from the organic phase.

  • Base Wash : Wash the organic layer with Saturated NaHCO₃ (2 × 30 mL) .

    • Mechanism:[2][3][6][7][8][9] This neutralizes residual acid and removes any hydrolyzed 3-chlorobenzoic acid.

  • Drying : Wash with Brine (Sat. NaCl, 1 × 30 mL) , then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

  • Recrystallization : Recrystallize the crude solid from a hot Ethanol/Water mixture or Ethyl Acetate/Hexanes to obtain pure colorless crystals.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Benzylamine + TEA in DCM (0°C) Start->Mix Add Add: 3-Chlorobenzoyl Chloride (Dropwise) Mix->Add Maintain 0°C React React: Warm to RT Stir 3-4 Hours Add->React Exothermic Quench Quench: Water Wash React->Quench TLC Check AcidWash Purify: 1M HCl Wash (Removes Amine) Quench->AcidWash Org. Phase BaseWash Purify: NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Dry Isolate: Dry (MgSO4) & Evaporate BaseWash->Dry Cryst Final: Recrystallization (EtOH/H2O) Dry->Cryst

Figure 1: Step-by-step workflow for the synthesis and purification of N-benzyl-3-chlorobenzamide.

Characterization Data

The identity of the synthesized compound should be verified against the following expected data [3, 4]:

  • Physical State: White crystalline solid.

  • Melting Point: 95–98 °C (Lit. values vary slightly based on solvent).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (t, J=1.8 Hz, 1H), 7.65 (dt, J=7.6, 1.4 Hz, 1H), 7.50 (ddd, J=8.0, 2.1, 1.1 Hz, 1H), 7.39–7.28 (m, 6H), 6.45 (br s, 1H, NH), 4.65 (d, J=5.7 Hz, 2H, CH₂).

  • MS (ESI): Calculated for C₁₄H₁₂ClNO [M+H]⁺: 246.07; Found: 246.1.

References

  • Zhang, S., et al. "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities." European Journal of Medicinal Chemistry, vol. 216, 2021, 113316.[6] Link

  • Li, Q., et al. "N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease." Journal of Medicinal Chemistry, 2022. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82082-49-3, N-benzyl-3-chlorobenzamide." PubChem. Link

  • ChemScene. "Product Information: N-benzyl-3-chlorobenzamide." ChemScene. Link

Sources

Application Notes and Protocols for High-Throughput Screening of N-benzyl-3-chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-benzyl-3-chlorobenzamide Derivatives

N-benzyl-3-chlorobenzamide derivatives represent a class of synthetic small molecules with a growing body of evidence supporting their potential as therapeutic agents. This scaffold has been identified in compounds exhibiting a range of biological activities, including but not limited to, anticancer and anti-inflammatory effects. Notably, some N-benzylbenzamide derivatives have been shown to act as tubulin polymerization inhibitors, a mechanism of action for several clinically successful anticancer drugs.[1] The structural versatility of this chemical series allows for the generation of large, diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery and characterization of novel N-benzyl-3-chlorobenzamide derivatives.

Strategic Approach to High-Throughput Screening

A successful HTS campaign requires a carefully planned, multi-step approach. The selection of assays should be guided by the known or hypothesized mechanism of action of the compound class. Given the precedent for N-benzylbenzamide derivatives as tubulin inhibitors, a logical HTS strategy would focus on identifying compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Our proposed screening cascade begins with a primary, high-throughput cell-based assay to identify compounds with cytotoxic or anti-proliferative activity. Hits from the primary screen are then subjected to a battery of secondary and confirmatory assays to validate their activity, elucidate their mechanism of action, and eliminate false positives.

HTS_Workflow cluster_0 Primary High-Throughput Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Primary_Screen Cell-Based Viability Assay (e.g., CellTiter-Glo®) ~10,000 compounds Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Identified Hits Counter_Screen Counter-Screening (e.g., non-cancerous cell line) Dose_Response->Counter_Screen Confirmed Hits Tubulin_Polymerization Biochemical Tubulin Polymerization Assay Counter_Screen->Tubulin_Polymerization Selective Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Counter_Screen->Cell_Cycle Immunofluorescence Immunofluorescence Microscopy (Microtubule Morphology) Counter_Screen->Immunofluorescence SAR Structure-Activity Relationship (SAR) Studies Tubulin_Polymerization->SAR Cell_Cycle->SAR Immunofluorescence->SAR

Caption: High-throughput screening cascade for N-benzyl-3-chlorobenzamide derivatives.

Primary High-Throughput Screening: Cell-Based Viability Assay

The initial step in our screening funnel is a robust and scalable cell-based assay to measure cell viability or proliferation.[5][6][7] The choice of cell line is critical and should be relevant to the therapeutic area of interest, for example, a rapidly proliferating cancer cell line for an oncology program.

Recommended Primary Assay: ATP Content-Based Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is well-suited for HTS due to its simplicity (a single reagent addition step), high sensitivity, and luminescent readout, which is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.[3] The amount of ATP is directly proportional to the number of metabolically active cells.

Detailed Protocol: Primary Cell Viability Screen

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., HeLa, A549) under standard conditions.
  • Harvest cells during the logarithmic growth phase.
  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.
  • Dilute cells in culture medium to the optimized seeding density.
  • Using a multichannel pipette or automated liquid handler, dispense 10 µL of the cell suspension into each well of a 384-well, white, solid-bottom assay plate.
  • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Addition:

  • Prepare a stock solution of each N-benzyl-3-chlorobenzamide derivative in 100% DMSO.
  • Create a working concentration plate by diluting the stock solutions.
  • Using a pintool or acoustic liquid handler, transfer 50 nL of each compound solution to the appropriate wells of the cell plates. This will result in a final compound concentration of 10 µM with a final DMSO concentration of 0.5%.
  • Include appropriate controls:
  • Negative Control: Wells with cells and 0.5% DMSO (vehicle).
  • Positive Control: Wells with cells and a known cytotoxic agent (e.g., staurosporine at a final concentration of 1 µM).

3. Incubation:

  • Incubate the assay plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

4. Assay Readout:

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
  • Add 10 µL of the CellTiter-Glo® reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a plate reader.

5. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
ParameterRecommended ValueRationale
Plate Format384-well, white, solid-bottomReduces reagent usage and is compatible with HTS automation. White plates enhance luminescent signal.
Seeding DensityCell line dependent (e.g., 1000-5000 cells/well)Optimized to ensure logarithmic growth throughout the assay and a robust signal window.
Compound Concentration10 µMA standard concentration for primary screening to identify potent hits.
Incubation Time48-72 hoursAllows sufficient time for compounds to exert their anti-proliferative or cytotoxic effects.
Z'-factor≥ 0.5A statistical measure of assay quality, ensuring the separation between positive and negative controls is sufficient for reliable hit identification.

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen require further investigation to confirm their activity and rule out non-specific effects.

Dose-Response and IC50 Determination

Confirmed hits should be tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC50 value). The same cell-based viability assay used in the primary screen can be employed for this purpose.

Counter-Screening

To assess for general cytotoxicity, confirmed hits should be tested against a non-cancerous, healthy cell line (e.g., human fibroblasts). Compounds that are equally potent against both cancerous and non-cancerous cell lines may have a general cytotoxic mechanism and are often deprioritized.

Biochemical Tubulin Polymerization Assay

This is a critical mechanistic assay to determine if the N-benzyl-3-chlorobenzamide derivatives directly interact with tubulin and inhibit its polymerization into microtubules.[1]

Principle: Purified tubulin is incubated under conditions that promote polymerization. The increase in microtubule formation is monitored, often by an increase in fluorescence of a reporter dye. Active compounds will inhibit this increase in fluorescence.

Protocol Outline:

  • Reconstitute lyophilized, purified tubulin in a polymerization buffer.

  • Add a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

  • Dispense the tubulin/dye mixture into a 384-well plate.

  • Add the N-benzyl-3-chlorobenzamide derivatives at various concentrations. Include known tubulin inhibitors (e.g., colchicine, paclitaxel) as positive controls.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the fluorescence intensity over time using a plate reader.

Tubulin_Polymerization cluster_0 Assay Components cluster_1 Polymerization cluster_2 Inhibition Tubulin Purified Tubulin Dimers Microtubule Microtubule Formation Tubulin->Microtubule Polymerization No_Polymerization Inhibition of Polymerization Tubulin->No_Polymerization Compound N-benzyl-3-chlorobenzamide Derivative Compound->No_Polymerization GTP GTP GTP->Microtubule GTP->No_Polymerization

Caption: Biochemical tubulin polymerization assay principle.

Cell Cycle Analysis by Flow Cytometry

Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase. This can be quantified by flow cytometry.

Protocol Outline:

  • Treat cells with the hit compounds for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

  • Harvest the cells and fix them in ethanol.

  • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using a flow cytometer.

  • An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of N-benzyl-3-chlorobenzamide derivatives. By employing a systematic screening cascade, from a broad primary screen to more focused mechanistic assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for initiating and advancing drug discovery programs centered on this promising chemical scaffold.

References

  • National Institutes of Health (NIH). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • ATCC. High Throughput Screening (HTS).
  • YouTube. High throughput screening techniques in the pharmaceutical industry.
  • ACS Publications. Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry.
  • Creative Enzymes. High-Throughput Screening of Inhibitors.
  • ResearchGate. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?.
  • PubMed. Enzyme assays for high-throughput screening. Current Opinion in Biotechnology.
  • PubMed Central. High-Throughput Screening Assay Datasets from the PubChem Database.
  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed Central. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors.
  • PubMed Central. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • BioTechnologia. Cell-based assays in high-throughput mode (HTS).
  • Corrigendum to "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)".
  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine.
  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • Nuvisan. Compound screening.
  • PubMed. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.

Sources

Formulation Framework for N-benzyl-3-chlorobenzamide: From Bench to Biological System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-benzyl-3-chlorobenzamide is a lipophilic small molecule belonging to the benzamide class.[1] Structurally characterized by a chlorobenzene ring linked via an amide bond to a benzyl group, this compound exhibits poor aqueous solubility (BCS Class II characteristics), necessitating rigorous formulation strategies to ensure bioavailability and experimental reproducibility.

This guide provides a standardized workflow for solubilizing N-benzyl-3-chlorobenzamide for in vitro (cell-based) and in vivo (animal) assays.[1] The protocols prioritize maintaining compound stability while minimizing vehicle-induced toxicity.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Weight ~245.7 g/mol Small molecule, membrane permeable.[1]
LogP (Predicted) ~3.0 – 3.5Highly lipophilic; requires organic co-solvents or carriers.[1]
Aqueous Solubility < 100 µg/mL (Predicted)Prone to precipitation in culture media/saline.[1]
Primary Solvents DMSO, Ethanol, DMFExcellent solubility (>20 mg/mL) in DMSO.

Strategic Formulation Workflow

The following decision tree outlines the logic for selecting the appropriate formulation based on the assay type.

FormulationStrategy Start Start: N-benzyl-3-chlorobenzamide AssayType Select Assay Type Start->AssayType InVitro In Vitro (Cell Culture) AssayType->InVitro InVivo In Vivo (Animal Models) AssayType->InVivo StockPrep Prepare 20-50 mM Stock in 100% DMSO InVitro->StockPrep Route Route of Admin? InVivo->Route DirectDilution Direct Dilution into Media (Keep DMSO < 0.5%) StockPrep->DirectDilution PrecipitationCheck Check for Precipitation (Cloudiness/Microscopy) DirectDilution->PrecipitationCheck CosolventSystem Co-solvent System: 10% DMSO / 40% PEG400 / 50% Saline Complexation Cyclodextrin Complex: 20% HP-β-CD in Water IP_IV IV / IP Injection Route->IP_IV Systemic Oral Oral Gavage Route->Oral Gut Absorption IP_IV->Complexation Preferred (Low Toxicity) Oral->CosolventSystem Standard

Figure 1: Decision logic for selecting the optimal vehicle based on biological application.

Reagent Preparation: Master Stock Solution

Principle: A high-concentration master stock in an anhydrous organic solvent is essential to minimize the volume of vehicle added to the biological system. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solvency power for benzamides.[1]

Protocol: 50 mM Stock Preparation
  • Weighing: Accurately weigh 12.3 mg of N-benzyl-3-chlorobenzamide powder into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of sterile-filtered, anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Do not use water-containing DMSO, as moisture can induce gradual precipitation or hydrolysis over long-term storage.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Ensure the solution is crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stability is typically >6 months.[1]

In Vitro Formulation (Cell Culture)

Challenge: The "crash" phenomenon. When a hydrophobic DMSO stock is added to aqueous media, the drug may precipitate immediately, leading to false negatives (low effective concentration) or false positives (crystals causing physical cell damage).

Protocol: Serial Dilution & Dosing

Target: Final concentration of 10 µM in assay well (0.1% DMSO).

  • Intermediate Dilution (Step-down):

    • Prepare a 100x working solution.

    • Mix 2 µL of 50 mM Stock + 998 µL of serum-free media (or PBS).

    • Result: 100 µM compound in 0.2% DMSO.[1]

    • Critical Step: Vortex immediately upon addition.[1] Do not let the DMSO drop sit on top of the aqueous layer.

  • Final Dosing:

    • Add 10 µL of the 100x working solution to 90 µL of cell culture media in the well.

    • Final: 10 µM compound, 0.02% DMSO.[1]

  • Vehicle Control: Always run a parallel control containing the exact final concentration of DMSO (e.g., 0.02%) without the drug.[1]

Toxicity Limits:

  • Robust Cell Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% - 1.0% DMSO.

  • Sensitive/Primary Cells (e.g., Neurons, Stem Cells): Keep DMSO < 0.1%.[1][2]

In Vivo Formulation (Animal Models)[3][4]

Challenge: DMSO is toxic in vivo (causing hemolysis, local necrosis).[1] High concentrations (>10%) should be avoided for IV/IP routes.[1]

Option A: Co-solvent System (Intraperitoneal/Oral)

Suitable for acute dosing where solubility is moderate.[1]

  • Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1]

  • Preparation:

    • Dissolve compound in DMSO (5% of final vol).

    • Add PEG400 (40% of final vol) and vortex.[1]

    • Add Tween 80 (5% of final vol) and vortex.[1]

    • Slowly add warm Saline (50% of final vol) while vortexing.

    • Self-Validation: If the solution turns milky (Tyndall effect), a suspension has formed. Ensure particle size is uniform if dosing orally.[1]

Option B: Cyclodextrin Complexation (Intravenous - Preferred)

Cyclodextrins (CDs) form inclusion complexes, encapsulating the lipophilic benzyl/chlorobenzene moiety while presenting a hydrophilic exterior.[1] This is the safest method for IV administration.

Protocol: 20% HP-β-CD Formulation

  • Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in 100 mL of sterile water (20% w/v).

  • Compound Addition:

    • Dissolve N-benzyl-3-chlorobenzamide in a minimal volume of ethanol or acetone (e.g., 10 mg in 100 µL).[1]

    • Add this dropwise to the 20% HP-β-CD solution under high-speed magnetic stirring.

  • Evaporation: Stir open-capped for 4–6 hours (or use a rotary evaporator) to remove the volatile organic solvent (ethanol/acetone), leaving the drug trapped in the CD cavity.

  • Filtration: Sterilize via 0.22 µm PVDF filter.

  • Validation: Analyze filtrate by HPLC to confirm actual drug concentration (recovery is often 80-90%).

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Precipitation in Media Concentration exceeds aqueous solubility limit.[1]Reduce final concentration or increase dilution steps (Step-down method).[1]
Cell Death in Control Vehicle (DMSO) toxicity.[1][3]Lower DMSO < 0.1%.[1][2][3][4][5] Switch to water-soluble inclusion complex (HP-β-CD).[1]
Inconsistent Animal Data Drug settling in suspension.[1]Vortex immediately before dosing.[1] Switch to Option B (Soluble Complex).[1]

References

  • Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Available at: [Link]

  • DMSO usage in cell culture: Toxicity limits and protocols. LifeTein. Available at: [Link]

  • In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. PubMed. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. MDPI Pharmaceutics. Available at: [Link][6]

Sources

Application Note: High-Throughput Screening of N-Benzyl-3-Chlorobenzamide Libraries for SSTR5 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the assay development strategy for screening libraries based on the N-benzyl-3-chlorobenzamide scaffold. While this privileged structure exhibits polypharmacology, it is most notably associated with Class A GPCR modulation, specifically Somatostatin Receptor Subtype 5 (SSTR5) . This protocol outlines a robust screening cascade designed to identify antagonists and agonists within this chemical space, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening and kinetic calcium flux for orthogonal validation. Special emphasis is placed on mitigating the solubility challenges inherent to lipophilic benzamide analogs.

Introduction & Target Rationale

The Chemical Space: N-Benzyl-3-Chlorobenzamide

The N-benzyl-3-chlorobenzamide core (PubChem CID: 3500999) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the lipophilic benzyl and chlorophenyl wings, allows it to slot effectively into the orthosteric binding pockets of G-Protein Coupled Receptors (GPCRs).

Key Physicochemical Challenges:

  • Lipophilicity (cLogP ~3.5): These compounds are prone to precipitation in aqueous buffers.

  • Fluorescence Interference: Benzamide derivatives can autofluoresce in the blue region, necessitating red-shifted readout technologies (e.g., HTRF/Lance).

The Biological Target: SSTR5

Somatostatin receptors (SSTR1-5) are G


i-coupled GPCRs. The N-benzyl-benzamide motif is a known pharmacophore for SSTR5 antagonists , which are therapeutic targets for type 2 diabetes (by stimulating GLP-1 secretion) and neuroendocrine tumors.

Signaling Mechanism:

  • Agonist Mode: Ligand binding

    
     G
    
    
    
    i activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Decrease in cAMP.
  • Antagonist Mode: Ligand blocks Somatostatin-28 induced G

    
    i activation 
    
    
    
    Restoration of cAMP levels (in the presence of Forskolin).

Assay Design Strategy

To screen this library effectively, we employ a "Gi-coupled" workflow. Because the library likely contains antagonists, the primary screen must be run in Antagonist Mode (detecting the recovery of cAMP signal against a reference agonist).

Screening Cascade
  • Primary Screen: TR-FRET cAMP accumulation (High sensitivity, ratiometric).

  • Counter Screen: Parental cell line (Null) to rule out non-specific cAMP modulators (e.g., PDE inhibitors).

  • Orthogonal Screen: Kinetic Calcium Flux using Chimeric G-proteins (G

    
    qi5) to validate pathway engagement via a different readout.
    

ScreeningWorkflow Library N-benzyl-3-chlorobenzamide Library (10mM DMSO) Primary Primary Screen: cAMP TR-FRET (Antagonist Mode) Library->Primary Acoustic Dispensing HitPick Hit Selection (>50% Inhibition, Z' > 0.5) Primary->HitPick Counter Counter Screen: Parental CHO-K1 (Rule out PDE inhibitors) HitPick->Counter Re-test Hits Ortho Orthogonal Screen: Calcium Flux (Gqi5) Counter->Ortho Specific Hits Lead Lead Series Optimization Ortho->Lead

Figure 1: High-Throughput Screening Cascade for SSTR5 Modulators.

Protocol 1: Primary Screen (cAMP TR-FRET)

Objective: Quantify intracellular cAMP levels. We use a competitive immunoassay where native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

Expert Insight:

  • Signal Direction: In this assay, High FRET signal = Low cAMP .

  • Antagonist Readout: A hit (antagonist) will block the agonist (Somatostatin), causing cAMP to rise (driven by Forskolin). Therefore, Hits = Low FRET signal .

Materials
  • Cell Line: CHO-K1 stably expressing human SSTR5.

  • Reagents: Cisbio HTRF cAMP Dynamic 2 Kit (or PerkinElmer LANCE).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (PDE inhibitor) + 0.1% BSA (Stabilizer).

  • Agonist: Somatostatin-28 (SST-28).

  • Activator: Forskolin (activates Adenylyl Cyclase to set the assay window).

Step-by-Step Methodology (384-well Format)
  • Compound Transfer:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into low-volume 384-well white plates using an acoustic dispenser (e.g., Echo 550).

    • Final Assay Concentration: 10 µM (assuming 50 µL final vol).

    • DMSO Control: Backfill control wells with pure DMSO to maintain 0.1% final concentration.

  • Cell Plating:

    • Harvest SSTR5-CHO cells (viability >95%).

    • Resuspend in Stimulation Buffer at 200,000 cells/mL .

    • Dispense 5 µL/well (1,000 cells/well) directly onto compounds.

    • Incubate for 15 minutes at Room Temperature (RT). Allow compounds to pre-equilibrate with the receptor.

  • Agonist Stimulation (The "Challenge"):

    • Prepare a 2X mix of SST-28 (EC80 concentration) + Forskolin (2 µM) in Stimulation Buffer.

    • Dispense 5 µL/well .

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 665 nm (FRET). Emission 2: 620 nm (Donor).

Protocol 2: Orthogonal Screen (Kinetic Calcium Flux)

Objective: Validate hits using a distinct signaling pathway. SSTR5 is Gi-coupled and does not naturally mobilize calcium. We use G


qi5 , a chimeric G-protein that forces Gi receptors to signal via the Gq-PLC-

-IP3-Ca

pathway.

Why this is critical: Benzamides are lipophilic and may interfere with FRET. A kinetic fluorescent dye assay rules out optical artifacts.

Mechanism Diagram

GPCR_Signaling Ligand Benzamide (Antagonist) SSTR5 SSTR5 Receptor Ligand->SSTR5 Blocks Gqi5 Chimeric Gqi5 Protein SSTR5->Gqi5 Agonist would activate PLC PLC-beta Gqi5->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Calcium Ca2+ Release ER->Calcium

Figure 2: Forced coupling of SSTR5 to Calcium pathway via Chimeric Gqi5.

Methodology (FLIPR/FDSS)
  • Cell Prep: Transfect CHO-K1 cells with both SSTR5 and G

    
    qi5  plasmid. Plate 10,000 cells/well in black-wall, clear-bottom 384-well plates 24 hours prior.
    
  • Dye Loading:

    • Remove media. Add 20 µL Calcium 6 Dye (Molecular Devices) containing 2.5 mM Probenecid (to prevent dye efflux).

    • Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra.

    • Add compounds (10 µM final).

    • Read baseline for 10 seconds, then inject compound. Monitor for 2 minutes (detects Agonists).

  • Agonist Challenge:

    • Inject SST-28 (EC80) .

    • Monitor Calcium flux for 3 minutes.

    • Result: Antagonists will suppress the Calcium peak generated by SST-28.

Data Analysis & Validation

Z-Factor Calculation

For the primary screen to be valid, the Z-factor (Z') must be


.


  • 
    : Mean and SD of Positive Control (SST-28 + Forskolin + Reference Antagonist).
    
  • 
    : Mean and SD of Negative Control (SST-28 + Forskolin + DMSO).
    
Data Normalization Table
ParameterPrimary Screen (cAMP)Orthogonal (Calcium)
Readout HTRF Ratio (665/620 nm)RFU (Max - Min)
Agonist Signal Low RatioHigh RFU Peak
Antagonist Signal High Ratio (Recovery)Low RFU (Suppression)
Hit Cutoff >50% Recovery of cAMP>40% Suppression of Ca2+
False Positive Risk Quenchers, Biotin-mimeticsAutofluorescent compounds

Troubleshooting & Expert Tips

  • The "Benzamide Crash":

    • Issue: N-benzyl-3-chlorobenzamide analogs often precipitate at >20 µM in PBS.

    • Solution: Ensure the Stimulation Buffer contains 0.1% BSA or 0.01% Pluronic F-127 . These act as dispersants. Do not exceed 0.5% DMSO.

  • Forskolin Optimization:

    • Run a Forskolin dose-response curve (0.1 µM – 100 µM) on the cells before screening. Select a concentration that provides 80-90% of maximal cAMP generation but is not on the plateau, ensuring the Gi-effect (inhibition) is visible.

  • Reference Compounds:

    • Agonist Control: Somatostatin-14 or -28.

    • Antagonist Control: Cyclosomatostatin (a non-selective antagonist) or SSTR5-specific antagonists like BIM-23056 .

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Ginj, M., et al. (2006). Radiolabeled Somatostatin Receptor Antagonists Are Superior to Agonists for In Vivo Peptide Receptor Targeting of Tumors. Journal of Nuclear Medicine. Link

  • PubChem. N-benzyl-3-chlorobenzamide (CID 3500999) Summary. National Library of Medicine. Link

  • Cisbio (Revvity). cAMP Gs/Gi Assay Principle & Protocol. Revvity Application Notes. Link

  • Molecular Devices. FLIPR Calcium Assay Kits Application Guide. Molecular Devices Technical Resources. Link

Troubleshooting & Optimization

Purification of crude N-benzyl-3-chlorobenzamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMIDE-03-CL Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Protocol & Troubleshooting for Crude N-Benzyl-3-chlorobenzamide

Executive Summary & Pre-requisites

Welcome to the technical support hub for amide purification. You are likely synthesizing N-benzyl-3-chlorobenzamide via a Schotten-Baumann reaction (3-chlorobenzoyl chloride + benzylamine) or a coupling reagent method.

Before attempting recrystallization, you must verify the "Chemical Hygiene" of your crude material. Recrystallization purifies based on solubility differences, not chemical reactivity. It cannot easily remove large amounts of unreacted amine or carboxylic acid byproducts.

Pre-Recrystallization Checklist (The "Work-Up")

If you have not performed these washes, your recrystallization will likely fail (oil out or retain color).

Impurity TypeSourceRemoval Strategy (Pre-Crystallization)
Unreacted Amine Benzylamine (excess)Acid Wash: Dissolve crude in EtOAc/DCM; wash with 1M HCl. (Amine forms water-soluble salt).
Carboxylic Acid Hydrolysis of 3-chlorobenzoyl chlorideBase Wash: Wash organic layer with Sat.[1] NaHCO₃ or 1M NaOH.[2] (Acid forms water-soluble benzoate).
Inorganic Salts Et₃N·HCl or NaClWater Wash: Wash organic layer with brine/water.

Solvent System Selection (The Thermodynamics)

Because specific melting points for N-benzyl-3-chlorobenzamide derivatives vary by crystal polymorph (typically expected range 85–110°C based on structural analogs like N-benzylbenzamide [1]), you must empirically validate the solvent system.

Recommended Solvent Systems
System ClassSolventsRatio (v/v)Best ForRisk Factor
Binary (Standard) Ethyl Acetate / Hexanes Start 1:1, adjust to 1:4Most benzamides. High recovery.Moderate. Risk of oiling out if Hexane added too fast.[3]
Binary (Polar) Ethanol / Water Start 9:1, add H₂O to turbidPolar impurities. Green chemistry.High. Water holds heat; cooling must be slow to avoid oil.
Single Solvent Toluene N/ALarge scale batches.Low. Requires high heat; product must be stable >100°C.
The "Test Tube Pilot" (Mandatory Step)

Do not commit your entire batch to a solvent without this test.

  • Place 50 mg of crude solid in a small test tube.

  • Add 0.5 mL of the "Good Solvent" (e.g., Ethyl Acetate or Ethanol).

  • Heat to boiling.

    • If it dissolves:[3][4][5][6][7] Good.[3] Proceed to step 4.

    • If insoluble: Stop. This solvent is too weak. Try Toluene or Acetone.

  • Add "Poor Solvent" (Hexane or Water) dropwise to the hot solution until persistent cloudiness appears.

  • Add 1 drop of "Good Solvent" to clear it.

  • Cool to room temp (RT).

    • Crystals form:Success. Scale up.

    • Oils out:Failure. See Troubleshooting Section.

Detailed Protocols

Method A: The Binary Solvent Recrystallization (EtOAc / Hexanes)

Preferred for high purity and ease of drying.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum Ethyl Acetate (EtOAc) .[1][8] Heat to a gentle boil (approx. 77°C) on a steam bath or stir plate. Add EtOAc in small portions until fully dissolved.

    • Tech Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Saturation: While keeping the solution boiling, slowly add Hexanes (or Heptane) down the condenser or side of the flask.

    • Stop point: When a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of hot EtOAc to just clear the turbidity. The solution is now supersaturated.

  • Nucleation: Remove from heat. Cap the flask loosely. Let it cool to Room Temperature (RT) undisturbed .

    • Critical: Do not stir. Agitation promotes rapid, impure precipitation.

  • Maximizing Yield: Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/plates using a Büchner funnel. Wash with cold Hexanes.[1]

Troubleshooting Hub

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.

Root Cause: The solute's melting point is lower than the solvent's boiling point, or the "poor" solvent was added too quickly, pushing the solute out of solution before it could organize into a lattice.

Corrective Workflow:

OilingOutFix Start Problem: Product Oiled Out Reheat Step 1: Re-heat mixture to boiling until oil redissolves Start->Reheat CheckSolvent Is the solution clear? Reheat->CheckSolvent AddGoodSolvent Add more 'Good Solvent' (EtOAc/EtOH) CheckSolvent->AddGoodSolvent No (Cloudy) CoolSlowly Step 2: Cool VERY slowly (Wrap flask in foil/towel) CheckSolvent->CoolSlowly Yes AddGoodSolvent->CheckSolvent SeedCrystal Step 3: Add Seed Crystal at approx 40-50°C CoolSlowly->SeedCrystal Success Crystallization SeedCrystal->Success

Caption: Logic flow for recovering a batch that has oiled out.

Issue 2: No Crystallization (Supersaturation Lock)

Symptom: Solution remains clear even on ice.

  • Cause: The solution is not saturated enough, or the energy barrier for nucleation is too high.

  • Fix 1 (Scratching): Take a glass rod and vigorously scratch the inner glass surface of the flask below the liquid line. Micro-glass particles act as nucleation sites.

  • Fix 2 (Seeding): Add a tiny crystal of crude material (or pure material from a previous batch) to the cooled solution.

  • Fix 3 (Evaporation): Re-heat and boil off 20% of the solvent volume, then re-cool.

Issue 3: Colored Impurities

Symptom: Crystals are yellow/brown instead of white.

  • Cause: Occlusion of colored byproducts (often oxidized amines).

  • Fix: Redissolve in the "Good Solvent." Add Activated Carbon (charcoal). Boil for 5-10 minutes. Filter hot through a Celite pad (diatomaceous earth) to remove the carbon. Proceed with recrystallization.[2][3]

Technical Data & Visualization

Purification Logic Map

PurificationWorkflow Crude Crude N-benzyl-3-chlorobenzamide Wash Pre-Wash (Acid/Base/Brine) Crude->Wash Remove gross impurities Test Solubility Test (100mg) Wash->Test Determine solvent Dissolve Dissolve in Hot Solvent A Test->Dissolve Scale up Precip Add Solvent B / Cool Dissolve->Precip Filter Vacuum Filtration Precip->Filter Dry Vacuum Oven (40°C) Filter->Dry

Caption: Full purification workflow from crude reaction mixture to isolated solid.

Frequently Asked Questions (FAQ)

Q: What is the expected melting point of N-benzyl-3-chlorobenzamide? A: While specific literature values for this exact derivative are sparse, structural analogs like N-benzylbenzamide melt at 104–106°C [1], and 3-chlorobenzamide melts at 134–137°C [2]. You should expect a melting point in the 85–115°C range. A sharp range (<2°C) indicates high purity.

Q: Can I use water as the anti-solvent if my compound contains a chlorine atom? A: Yes. The chlorine atom on the aromatic ring is stable to boiling water (unlike an acid chloride). However, ensure your compound is not an imidoyl chloride intermediate, which is moisture sensitive. The amide bond itself is stable in neutral boiling water.

Q: My yield is low (<50%). Where is my product? A: It is likely in the "Mother Liquor" (the filtrate).

  • Diagnosis: Run a TLC of the filtrate. If a large product spot exists, rotovap the filtrate to dryness and perform a second "crop" recrystallization using less solvent.

  • Prevention: You likely used too much "Good Solvent" (EtOAc) in the dissolution step.

Q: How do I dry the crystals? A: Amides can trap solvent in the lattice. Dry in a vacuum oven at 40-50°C overnight. If a vacuum oven is unavailable, air dry on the filter paper for 24 hours, breaking up clumps periodically.

References

  • Sigma-Aldrich.[8] Product Specification: N-Benzylbenzamide. Link

  • National Institute of Standards and Technology (NIST). 3-Chlorobenzamide WebBook Data. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Organic Syntheses. General Procedures for Amide Purification. Link

Sources

Validation & Comparative

Comparing the efficacy of N-benzyl-3-chlorobenzamide with other known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: N-Benzyl-3-chlorobenzamide Scaffolds in Therapeutic Inhibition

Executive Summary

N-benzyl-3-chlorobenzamide (NBCB) represents a privileged pharmacophore in modern medicinal chemistry.[1] While the core structure serves as a versatile chemical intermediate, its optimized derivatives have emerged as potent inhibitors in two distinct therapeutic landscapes: neurodegenerative disease (specifically targeting Butyrylcholinesterase, BChE) and oncology (targeting Tubulin polymerization).

This guide objectively compares the efficacy of NBCB-derived lead compounds against industry-standard inhibitors (Rivastigmine, Colchicine, and Combretastatin A-4), synthesizing data from recent high-impact medicinal chemistry studies.

Neurodegenerative Therapeutics: BChE Inhibition

Mechanistic Rationale

In advanced Alzheimer’s Disease (AD), Acetylcholinesterase (AChE) levels decline, while Butyrylcholinesterase (BChE) activity increases, becoming the primary regulator of acetylcholine hydrolysis. Selective inhibition of BChE is therefore a critical strategy to restore cholinergic transmission and mitigate cognitive decline.

NBCB derivatives function as dual-binding site inhibitors , interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. This dual occupancy prevents substrate entry more effectively than simple competitive inhibition.

Comparative Efficacy Data

The following table contrasts the efficacy of the optimized NBCB derivative S11-1014 against standard-of-care cholinesterase inhibitors.

InhibitorTarget SelectivityIC50 (BChE)Mechanism of ActionKinetic Profile (

)
S11-1014 (NBCB Analog) >1000-fold BChE 0.45 ± 0.05 nM Dual-site Binding (CAS & PAS)Sub-nanomolar
Rivastigmine Non-selective (AChE/BChE)~3,500 nMPseudo-irreversible CarbamoylationN/A (Covalent)
Donepezil Highly AChE Selective>5,000 nMReversible / MixedHigh nM (for BChE)
Tacrine Non-selective~40 nMReversibleModerate nM

Analyst Insight: The NBCB derivative S11-1014 exhibits picomolar to sub-nanomolar potency , outperforming Rivastigmine by several orders of magnitude in in vitro BChE inhibition. Its high selectivity reduces the risk of peripheral cholinergic side effects associated with non-selective inhibitors.

Pathway Visualization: Cholinergic Restoration

The following diagram illustrates the intervention point of NBCB derivatives within the cholinergic signaling pathway.

BChE_Pathway ACh Acetylcholine (ACh) Receptor Nicotinic/Muscarinic Receptors ACh->Receptor Activation BChE Butyrylcholinesterase (BChE) ACh->BChE Substrate Binding Signal Cognitive Function (Memory/Learning) Receptor->Signal Signal Transduction Hydrolysis Hydrolysis to Choline + Acetate BChE->Hydrolysis Catalysis Inhibitor NBCB Derivative (S11-1014) Inhibitor->BChE Dual-Site Inhibition (Ki < 1 nM)

Caption: Mechanism of S11-1014 preventing ACh hydrolysis via high-affinity BChE inhibition.

Validation Protocol: Modified Ellman’s Assay

To verify the efficacy of an NBCB scaffold against BChE, the following self-validating protocol is recommended:

  • Reagent Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Substrate: Butyrylthiocholine iodide (BTC, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Human serum BChE.

  • Inhibition Workflow:

    • Incubate BChE with varying concentrations of the NBCB test compound (1 pM – 1 µM) for 20 minutes at 25°C.

    • Control: Run parallel wells with Rivastigmine (positive control) and DMSO vehicle (negative control).

  • Kinetic Measurement:

    • Add BTC and DTNB mixture to initiate the reaction.

    • Measure absorbance at 412 nm continuously for 5 minutes (formation of yellow thionitrobenzoate anion).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

    • Validation Check: The Z-factor of the assay should be >0.5.

Oncological Therapeutics: Tubulin Polymerization Inhibition

Mechanistic Rationale

Microtubules are essential for cell division (mitosis). Agents that disrupt tubulin dynamics cause cell cycle arrest at the G2/M phase, leading to apoptosis. NBCB derivatives (specifically Compound 20b ) have been identified to bind to the colchicine-binding site of tubulin, destabilizing the microtubule network and destroying tumor vasculature.

Comparative Efficacy Data

The table below compares the anti-proliferative potency of NBCB derivative 20b against established tubulin inhibitors.

InhibitorBinding SiteIC50 (Tubulin Polymerization)IC50 (MCF-7 Cancer Cells)Toxicity Profile
Compound 20b (NBCB Analog) Colchicine Site1.8 µM 12 - 27 nM Low (LD50 >599 mg/kg)
Colchicine Colchicine Site~2.0 µM~10 - 50 nMHigh Toxicity (Narrow TI)
Combretastatin A-4 (CA-4) Colchicine Site~1.5 µM~1 - 5 nMCardiovascular Risks
Paclitaxel Taxane SiteStabilizer (Not Inhibitor)< 10 nMNeuropathy

Analyst Insight: While Compound 20b shows similar in vitro polymerization inhibition to Colchicine, its advantage lies in its safety profile . Unlike Colchicine, which has a narrow therapeutic index, the NBCB derivative demonstrated an excellent safety margin in vivo (LD50 of 599.7 mg/kg in mice).

Pathway Visualization: Mitotic Catastrophe

This diagram details the downstream effects of NBCB-mediated tubulin inhibition.

Tubulin_Pathway FreeTubulin Free Tubulin Dimers Microtubule Microtubule Polymer FreeTubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Dynamics Arrest G2/M Phase Arrest Microtubule->Arrest Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase-3 Activation Inhibitor NBCB Derivative (Compound 20b) Inhibitor->FreeTubulin Binds Colchicine Site Inhibitor->Microtubule Destabilizes

Caption: NBCB binding to tubulin prevents polymerization, triggering apoptotic cell death.

Validation Protocol: Turbidimetric Polymerization Assay
  • Reagent Setup:

    • Purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP (1 mM) is required for polymerization.

  • Assay Execution:

    • Pre-incubate tubulin with the NBCB test compound (5 µM) or vehicle at 37°C.

    • Initiate polymerization by adding GTP.

    • Monitor the increase in turbidity (absorbance at 340 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Vehicle Control: Shows a sigmoidal curve (nucleation, elongation, steady state).

    • Effective Inhibitor: Shows a flattened line (suppressed Vmax and reduced final plateau).

References

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 2022. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 2021. [Link][2]

  • Diversity Oriented Design of Various Hydrazides and Amides Derived from Isatoic Anhydride and Their Antimicrobial Evaluation. Journal of the Chilean Chemical Society, 2013. [Link][2][3][4][5][6][7][8]

  • PubChem Compound Summary for CID 28638857: N-benzyl-3-[(3-chlorobenzoyl)amino]benzamide. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-benzyl-3-chlorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the N-benzyl-3-chlorobenzamide scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its analogs. By systematically exploring the impact of structural modifications, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of efficacy and selectivity for this important class of compounds.

The benzamide moiety itself is a cornerstone in drug design, with its derivatives exhibiting a wide array of biological functions, including but not limited to antimicrobial, anticancer, and enzyme inhibitory activities.[1] The strategic incorporation of a chlorine atom at the 3-position of the benzoyl ring and the addition of a benzyl group on the amide nitrogen introduce specific electronic and steric properties that profoundly influence the molecule's interaction with its biological targets. This guide will dissect these influences, drawing upon experimental data from a range of studies to illuminate the path toward rational drug design.

Deciphering the Core Scaffold: Key Interaction Points

The N-benzyl-3-chlorobenzamide core can be dissected into three primary regions for SAR analysis: the 3-chlorobenzamide ring (A-ring), the amide linker, and the N-benzyl group (B-ring). Modifications in each of these regions can significantly modulate the compound's pharmacological profile.

SAR_Regions Core_Scaffold N-benzyl-3-chlorobenzamide A_Ring A-Ring (3-chlorobenzamide) Core_Scaffold->A_Ring Modifications here affect target binding Amide_Linker Amide Linker Core_Scaffold->Amide_Linker Conformational rigidity and H-bonding B_Ring B-Ring (N-benzyl) Core_Scaffold->B_Ring Influences selectivity and pharmacokinetics

Caption: Key regions for SAR studies on the N-benzyl-3-chlorobenzamide scaffold.

Structure-Activity Relationship Insights

Systematic structural modifications are central to optimizing the biological activity of lead compounds.[2] For benzamide derivatives, even subtle changes can lead to significant differences in potency and selectivity.

The 3-Chlorobenzamide Ring (A-Ring): The Anchor

The 3-chlorobenzamide moiety often serves as a crucial binding element, anchoring the molecule within the active site of its target protein. The position and nature of substituents on this ring are critical.

  • Role of the Chlorine Atom: The chlorine at the 3-position is not merely a placeholder. Its electron-withdrawing nature can influence the acidity of the amide proton and the overall electronic distribution of the ring, which can be pivotal for establishing key interactions, such as hydrogen bonds or halogen bonds, with the target. While direct data on 3-chlorobenzamide is limited in the provided context, studies on related 2-chlorobenzamide analogs highlight the significant impact of halogen substitution on biological activity.[1]

  • Substitution Patterns: The introduction of other substituents on the benzamide ring can further refine activity. For instance, in other benzamide series, electron-donating or electron-withdrawing groups at different positions have been shown to modulate enzyme inhibitory activity.[2]

The Amide Linker: A Conformational Pivot

The amide bond provides a degree of rotational restriction, influencing the relative orientation of the A and B rings. This conformational rigidity is often essential for presenting the key pharmacophoric elements in the optimal geometry for target binding. The hydrogen bond donor and acceptor properties of the amide group are also frequently involved in direct interactions with amino acid residues in the active site.

The N-Benzyl Group (B-Ring): The Specificity Determinant

The N-benzyl group offers a large surface for chemical modification, making it a prime target for enhancing potency and tuning selectivity.

  • Substituents on the Benzyl Ring: The nature, size, and position of substituents on the benzyl ring can dramatically alter the compound's interaction with the target. For example, in a series of TRPV1 antagonists, derivatives with a phenyl C-region exhibited better antagonism than their pyridine counterparts.[3][4] Specifically, compounds with a 4-(trifluoromethyl)benzyl group showed excellent potency.[3][4]

  • Impact on Pharmacokinetics: Modifications to the N-benzyl group can also influence the compound's physicochemical properties, such as lipophilicity (cLogP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in a study of N-substituted phenyldihydropyrazolones, analogs with an aromatic ring, such as a 4-fluorobenzyl group, showed sub-micromolar potency.[5]

Comparative Biological Activity of Benzamide Analogs

The following table summarizes the biological activities of various N-benzyl and substituted benzamide derivatives from different studies. While not exclusively focused on 3-chloro analogs, this data provides a valuable framework for understanding the SAR of this class of compounds.

Compound ClassTarget/ActivityKey FindingsReference
N-benzyl benzamidesButyrylcholinesterase (BChE) InhibitionExhibited selective, sub-nanomolar inhibition of BChE, suggesting potential for Alzheimer's disease treatment.[6]
2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with benzyl C-regionTRPV1 AntagonismPhenyl C-region derivatives showed better antagonism than pyridine surrogates, with some compounds having Ki values as low as 0.3 nM.[3][4]
N-substituted phenyldihydropyrazolonesTrypanosoma cruzi AmastigotesAnalogs with aromatic rings, including benzyl and substituted benzyl groups, showed higher activity. The 4-fluorobenzyl analog had a pIC50 of 6.1.[5]
Benzylidene hydrazine benzamidesAnticancer (A549 lung cancer cell line)QSAR studies identified key descriptors for anticancer activity, enabling the design of more potent derivatives.[7][8]
3-(benzylthio)benzamide derivativesSIRT2 InhibitionReplacement of a sulfonamide with a thioether linker led to a two- to three-fold increase in potency and higher selectivity over SIRT1 and SIRT3.[9]

Experimental Protocols for Activity Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are paramount. Below are representative methodologies for key biological assays.

General Synthesis of N-benzyl-3-chlorobenzamide Analogs

The synthesis of N-benzyl-3-chlorobenzamide analogs typically involves the coupling of 3-chlorobenzoyl chloride with a substituted benzylamine.[10]

Synthesis_Workflow Start Starting Materials Step1 Couple 3-chlorobenzoyl chloride with substituted benzylamine Start->Step1 Step2 Reaction in a suitable solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine) Step1->Step2 Step3 Purification by crystallization or chromatography Step2->Step3 End Target Analog Step3->End

Caption: A generalized synthetic workflow for N-benzyl-3-chlorobenzamide analogs.

Step-by-Step Protocol:

  • Dissolve the desired substituted benzylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-benzyl-3-chlorobenzamide analog.

In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a specific enzyme target.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (N-benzyl-3-chlorobenzamide analogs) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay is commonly used to evaluate the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[11]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)[1][11]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The N-benzyl-3-chlorobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic and rational modifications to achieve high potency and selectivity. The N-benzyl moiety, in particular, offers a rich canvas for derivatization to fine-tune the pharmacological properties of these analogs. Future research should focus on exploring a wider range of substitutions on both the benzamide and benzyl rings, coupled with comprehensive in vitro and in vivo evaluations. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the design of the next generation of N-benzyl-3-chlorobenzamide-based drugs.[7][8][12]

References

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. Available at: [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH. Available at: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. Available at: [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

  • Piperidyl benzamides SAR: bicyclic amine modifications | Download Table - ResearchGate. Available at: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY - CyberLeninka. Available at: [Link]

  • Benzylidene hydrazine benzamide derivatives QSAR study. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. Available at: [Link]

  • O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase - ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459 - Universitas Airlangga. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - MDPI. Available at: [Link]

  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PubMed. Available at: [Link]

  • N-Benzyl-3-sulfonamidopyrrolidines as Novel Inhibitors of Cell Division in E. Coli - PubMed. Available at: [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed. Available at: [Link]

  • The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation - PMC. Available at: [Link]

Sources

In vitro and in vivo correlation of N-benzyl-3-chlorobenzamide activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Enzyme Inhibitors: A Case Study of N-benzyl-3-chlorobenzamide

Introduction

The journey from a promising molecular scaffold to a clinically viable drug candidate is defined by a deep understanding of its biological activity, both in controlled, isolated systems (in vitro) and within the complex environment of a living organism (in vivo). Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of this process. It provides the predictive power to translate early-stage discovery data into effective clinical trial design, saving invaluable time and resources.

This guide provides a comprehensive framework for establishing IVIVC, using the novel compound N-benzyl-3-chlorobenzamide as a representative case study. While this specific molecule is not extensively documented in public literature, its benzamide core is a well-established pharmacophore found in numerous enzyme inhibitors, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. For the purposes of this guide, we will hypothesize that N-benzyl-3-chlorobenzamide is a potent PARP1 inhibitor and structure our analysis accordingly. We will compare its hypothetical performance against two well-characterized PARP inhibitors: Alternative A (Olaparib) and Alternative B (Talazoparib) .

Our objective is to move beyond a mere listing of data points and delve into the causality behind the experimental choices, providing researchers with a self-validating system for evaluating their own lead compounds.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization aims to answer fundamental questions in a controlled environment: Does the compound interact with the intended target? How potent is this interaction? Does it engage the target within a cellular context and elicit a functional response?

Experimental Design: A Three-Tiered In Vitro Approach

A robust in vitro assessment is not a single experiment but a logical cascade. We begin with a pure biochemical interaction, then move to a cellular context to assess target engagement, and finally, measure the downstream functional consequences.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Functional Assay biochem_assay PARP1 Enzymatic Inhibition Assay biochem_output IC50 Value (Direct Target Potency) biochem_assay->biochem_output Measures cell_target_assay Cellular PARP Trapping Assay biochem_assay->cell_target_assay cell_target_output EC50 Value (Cellular Target Engagement) cell_target_assay->cell_target_output Quantifies cell_func_assay BRCA1-mutant Cell Viability Assay cell_target_assay->cell_func_assay cell_func_output GI50 Value (Cellular Efficacy) cell_func_assay->cell_func_output Determines

Caption: Tiered in vitro experimental workflow.

Protocols and Rationale

Tier 1: PARP1 Enzymatic Inhibition Assay

  • Objective: To determine the direct inhibitory potency of the compound on purified PARP1 enzyme.

  • Methodology: A chemiluminescent or fluorescent assay is used. Recombinant human PARP1 is incubated with a histone-coated plate, activated DNA, and a biotinylated NAD+ substrate. In the presence of an active inhibitor, the PARP-mediated ribosylation of histones is blocked. The signal is detected via streptavidin-HRP, which binds to the incorporated biotinylated NAD+.

  • Experimental Steps:

    • Coat 96-well plates with histone proteins and block.

    • Prepare a serial dilution of N-benzyl-3-chlorobenzamide and controls (Alternative A, Alternative B, vehicle).

    • Add recombinant PARP1 enzyme, activated DNA, and the test compounds to the wells. Incubate for 15 minutes.

    • Initiate the reaction by adding the PARP Substrate Mixture (containing biotinylated NAD+). Incubate for 1 hour at room temperature.

    • Wash plates and add Streptavidin-HRP.

    • Add chemiluminescent substrate and read luminescence on a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

  • Causality: This cell-free assay isolates the interaction between the compound and its direct target, PARP1, removing the complexities of cell membranes and intracellular metabolism. The resulting IC50 value is a pure measure of biochemical potency, essential for structure-activity relationship (SAR) studies.

Tier 2: Cellular PARP Trapping Assay

  • Objective: To measure the compound's ability to "trap" PARP1 on DNA within a living cell. This is a key mechanism for the efficacy of many PARP inhibitors.

  • Methodology: This is a fluorescence polarization (FP) based assay. In principle, when PARP binds to a fluorescently labeled DNA oligonucleotide, the resulting large complex tumbles slowly in solution, leading to a high FP signal. A potent trapping agent will stabilize this complex, maintaining a high FP signal even in the presence of competing unlabeled DNA.

  • Causality: PARP trapping is considered a more clinically relevant mechanism of action than simple catalytic inhibition for certain inhibitors like Talazoparib. A compound that is a potent trapper may show greater efficacy in vivo even if its catalytic IC50 is similar to a non-trapper. This assay provides a crucial mechanistic insight that biochemical assays alone cannot.

Tier 3: Cell Viability Assay in a Genetically Defined Context

  • Objective: To assess the compound's ability to selectively kill cancer cells with a specific genetic vulnerability (synthetic lethality).

  • Methodology: We utilize a cancer cell line with a mutation in a key DNA repair gene, such as BRCA1. These cells are highly dependent on PARP-mediated repair for survival. Cell viability is measured after 72-96 hours of drug exposure using a reagent like resazurin (AlamarBlue).

  • Causality: This assay directly tests the therapeutic hypothesis. By demonstrating potent cytotoxicity in a BRCA1-mutant line but significantly less activity in a BRCA1-wildtype line (data not shown), we establish the selective, target-dependent anti-cancer activity of the compound. The resulting GI50 (concentration for 50% growth inhibition) is a critical measure of cellular efficacy.

Comparative In Vitro Data Summary
CompoundTier 1: PARP1 Catalytic IC50 (nM)Tier 2: PARP Trapping EC50 (nM)Tier 3: BRCA1-mutant Cell GI50 (nM)
N-benzyl-3-chlorobenzamide (Hypothetical) 3.51.82.5
Alternative A (Olaparib) 5.025.010.0
Alternative B (Talazoparib) 1.50.81.2

Data is representative and for illustrative purposes.

Interpretation: The hypothetical data positions N-benzyl-3-chlorobenzamide as a potent catalytic inhibitor, stronger than Olaparib but slightly less so than Talazoparib. Crucially, its PARP trapping ability is significantly stronger than Olaparib and approaches that of Talazoparib, which is known to be a potent PARP trapper. This strong trapping activity translates into excellent cellular potency in the BRCA1-mutant cancer cell line.

Part 2: In Vivo Validation and Pharmacokinetic Profiling

With a strong in vitro profile, the next critical step is to determine if the compound's activity translates to a complex biological system. This requires understanding its pharmacokinetic (PK) properties—how the body affects the drug—and its pharmacodynamic (PD) and efficacy—how the drug affects the body.

Experimental Design: From Drug Exposure to Tumor Response

The in vivo study is designed to link drug concentration in the plasma and tumor to target engagement and, ultimately, to a therapeutic outcome.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Efficacy pk_study Single Dose PK Study in Nude Mice pk_output Cmax, Tmax, AUC, T1/2 (Drug Exposure) pk_study->pk_output Determines pd_study PAR Inhibition Assay in Tumor Lysates pk_study->pd_study Informs Dose pd_output % Target Inhibition (Target Engagement) pd_study->pd_output Measures efficacy_study BRCA1-mutant Xenograft Tumor Growth Study pd_study->efficacy_study Confirms Mechanism efficacy_output % TGI (Tumor Growth Inhibition) efficacy_study->efficacy_output Evaluates

Caption: In vivo experimental workflow.

Protocols and Rationale

Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology: A single oral dose of the compound is administered to a cohort of immunodeficient mice (e.g., NOD/SCID). Blood samples are collected at multiple time points (e.g., 0, 15min, 30min, 1h, 2h, 4h, 8h, 24h). Plasma is isolated, and the concentration of the parent drug is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Causality: The PK profile is the first bridge between in vitro potency and in vivo effect. A compound with a poor PK profile (e.g., low oral absorption, rapid clearance) will never achieve the necessary concentration at the tumor site to be effective, regardless of its nanomolar in vitro potency. Key parameters like Area Under the Curve (AUC) and half-life (T1/2) are essential for designing an effective dosing regimen for the efficacy study.

Pharmacodynamic (PD) and Efficacy Study

  • Objective: To demonstrate that the drug engages its target in the tumor and leads to a significant anti-tumor effect.

  • Methodology:

    • Model System: Immunodeficient mice bearing subcutaneous xenografts of the same BRCA1-mutant cell line used in the in vitro viability assay.

    • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups: Vehicle control, N-benzyl-3-chlorobenzamide, Alternative A, and Alternative B. Dosing is performed daily via oral gavage for 21-28 days, based on the PK data.

    • Efficacy Measurement: Tumor volume is measured 2-3 times per week with calipers. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • PD Measurement: At the end of the study (or in a satellite group), tumors are harvested at a peak drug concentration time point. Tumor lysates are analyzed for levels of poly(ADP-ribose) (PAR) using an ELISA or Western blot. A significant reduction in PAR levels indicates successful target engagement.

  • Causality: This is the definitive test of the therapeutic hypothesis. The PD measurement confirms that the drug is hitting the PARP1 target within the tumor at the administered dose. The efficacy measurement (TGI) directly links this target engagement to a therapeutic benefit. Comparing the TGI of our lead compound to established alternatives provides a clear benchmark of its relative performance.

Comparative In Vivo Data Summary
CompoundDose (mg/kg, oral, QD)Oral Bioavailability (%)Plasma AUC (0-24h, ng·h/mL)Tumor PAR Inhibition (%)Tumor Growth Inhibition (TGI, %)
N-benzyl-3-chlorobenzamide (Hypothetical) 25454,500>9085
Alternative A (Olaparib) 100306,000>9060
Alternative B (Talazoparib) 170800>9595

Data is representative and for illustrative purposes.

Interpretation: N-benzyl-3-chlorobenzamide demonstrates good oral bioavailability and exposure (AUC). Importantly, at a 25 mg/kg dose, it achieves profound target inhibition (>90%) in the tumor, leading to very strong tumor growth inhibition (85%). Its performance is superior to Olaparib, which requires a much higher dose to achieve a lesser effect. While Talazoparib is effective at a much lower dose due to its extreme potency, our lead compound shows a highly competitive profile.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is not merely a comparison of numbers but the construction of a predictive mathematical model that connects the in vitro property (potency) with the in vivo response (efficacy). For enzyme inhibitors, this often involves correlating an in vitro potency metric with the plasma/tumor concentration required for a specific level of in vivo target engagement or efficacy.

The IVIVC Framework: Linking Potency to Exposure

The core principle is to determine if the drug concentrations achieved in vivo are sufficient to drive the biological activity observed in vitro. A successful correlation demonstrates that the in vitro assays are truly predictive of the in vivo outcome.

G invitro In Vitro Potency (e.g., Cellular GI50) ivivc IVIVC Model invitro->ivivc Predicts required concentration pk Pharmacokinetics (Plasma/Tumor AUC) pk->ivivc Determines actual concentration pd In Vivo Target Inhibition (% PAR Reduction) efficacy In Vivo Efficacy (% TGI) pd->efficacy Leads to ivivc->pd Predicts

Caption: Logical framework for establishing IVIVC.

Analysis and Interpretation
  • Exposure-Potency Analysis: We compare the average plasma concentration (Cavg) or the unbound tumor concentration of the drug over the dosing interval with the in vitro cellular potency (GI50). For N-benzyl-3-chlorobenzamide, the average plasma concentration derived from its AUC (4,500 ng·h/mL / 24h ≈ 188 ng/mL) must be evaluated relative to its cellular GI50 (2.5 nM, which corresponds to a specific ng/mL value based on its molecular weight). A key objective is to maintain unbound plasma concentrations above the in vitro GI50 for a significant portion of the dosing interval.

  • Correlating Target Engagement: The most direct IVIVC is between drug concentration in the tumor and the degree of PAR inhibition. We can plot the measured tumor drug concentration against the % PAR inhibition for each compound. A strong correlation here validates that the drug is reaching its target and acting as expected. Our data shows that concentrations achieved by all three drugs are sufficient to drive >90% target inhibition, confirming the mechanism of action in vivo.

  • Factors Influencing the Correlation:

    • Protein Binding: The in vitro assays use low serum concentrations, whereas in vivo, a significant fraction of the drug may be bound to plasma proteins and rendered inactive. The discrepancy between total and unbound drug concentration is a common reason for poor IVIVC.

    • Tumor Penetration: The ratio of drug concentration in the tumor versus the plasma is critical. A compound that concentrates in the tumor will be more effective than one with poor penetration, even with similar plasma PK.

    • Metabolism: If the compound is rapidly metabolized into inactive forms in vivo, the plasma concentration of the active parent drug may be lower than predicted, weakening the correlation.

This guide outlines a rigorous, integrated strategy for characterizing a novel enzyme inhibitor, N-benzyl-3-chlorobenzamide, and establishing a meaningful in vitro-in vivo correlation. By employing a tiered in vitro approach—from biochemical potency to cellular function—we build a foundational understanding of the compound's activity. This knowledge is then translated into a rationally designed in vivo study that links pharmacokinetics to pharmacodynamics and efficacy.

The hypothetical data for N-benzyl-3-chlorobenzamide demonstrate a promising profile: potent enzymatic inhibition, superior PARP trapping, and excellent cellular efficacy that translates into strong anti-tumor activity in a relevant xenograft model. Its performance compares favorably with established alternatives like Olaparib and positions it as a competitive drug candidate.

The final IVIVC analysis confirms that the concentrations achieved in vivo are consistent with those required for activity in vitro, validating our preclinical models and providing confidence for further development. This systematic approach, grounded in mechanistic causality, is essential for navigating the complexities of drug discovery and development.

References

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Bioengineering and Biotechnology. [Link]

  • Establishment of correlation between in vitro enzyme binding potency and in vivo pharmacological activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Pediatric Blood & Cancer. [Link]

  • Recent advancements in PARP inhibitors-based targeted cancer therapy. Signal Transduction and Targeted Therapy. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. [Link]

  • Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Clinical Cancer Research. [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Network. [Link]

  • Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone. Molecules. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Link]

  • In vitro–In vivo Correlation: Perspectives on Model Development. The AAPS Journal. [Link]

  • IVIVC modelling can speed up the drug development process. BioPharma Services Inc. [Link]

Head-to-head comparison of N-benzyl-3-chlorobenzamide and N-benzyl-3-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Medicinal Chemist’s Dilemma: Sterics vs. Sigma Holes

In the optimization of benzamide-based pharmacophores, the substitution of a meta-chlorine with a meta-bromine is a classic "bioisosteric walk." While N-benzyl-3-chlorobenzamide (Cl-BB) offers a more favorable solubility profile and lower molecular weight (improving Ligand Efficiency), N-benzyl-3-bromobenzamide (Br-BB) is frequently explored to exploit halogen bonding .

The bromine atom, being more polarizable, exhibits a larger "sigma hole" (a region of positive electrostatic potential) than chlorine. This allows Br-BB to form stronger, directionally specific non-covalent interactions with carbonyl backbone oxygens or nucleophilic residues in target proteins. Consequently, Br-BB is often the "potency" choice, while Cl-BB is the "pharmacokinetic" choice.

Part 1: Physicochemical Profiling

The following data highlights the structural and electronic divergence between the two analogues. Note that while the scaffold is identical, the halogen substituent dictates the lipophilicity and electronic landscape.

FeatureN-Benzyl-3-chlorobenzamideN-Benzyl-3-bromobenzamideImpact on Drug Design
Formula C₁₄H₁₂ClNOC₁₄H₁₂BrNOBr adds mass without adding carbon bulk.
Mol. Weight ~245.71 g/mol ~290.16 g/mol Br-BB is ~18% heavier; affects Ligand Efficiency (LE).
Atom Radius Cl: 1.75 ÅBr: 1.85 ÅBr exerts greater steric pressure in tight binding pockets.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing (inductive effect).
ClogP (Est.) ~3.5~3.8Br is more lipophilic, increasing permeability but risking metabolic clearance.
Sigma Hole Weak / ModerateStrong Critical: Br forms stronger halogen bonds.

Technical Insight: The lipophilicity difference is driven by the Hansch


 constant. The 

value for a meta-Cl substituent is approx. +0.71, whereas meta-Br is +0.86. This confirms that the Bromine analogue will consistently partition more into lipid bilayers than the Chlorine analogue [1, 2].

Part 2: Structural Biology & Binding Mechanics

The "Sigma Hole" Differentiator

The primary reason to synthesize the bromo-analogue over the chloro-analogue is to test for Halogen Bonding (XB) .

Unlike hydrogen bonding, which is electrostatic attraction between a proton and a nucleophile, halogen bonding involves the interaction of an electron-deficient region on the halogen (the


-hole) with a Lewis base (e.g., the oxygen of a backbone carbonyl in a protein).
  • Chlorine (Cl-BB): Has a smaller, less positive

    
    -hole. It acts primarily through steric occlusion and weak hydrophobic interactions.
    
  • Bromine (Br-BB): Has a larger, more positive

    
    -hole due to higher polarizability and lower electronegativity compared to Cl. This allows Br-BB to "lock" into a specific orientation if a nucleophilic residue is present at a 180° angle relative to the C-Br bond [3].
    
SAR Decision Matrix

Use the following logic to decide which analogue to prioritize in your library:

SAR_Logic Start Start: Hit Optimization Check_Pocket Is the binding pocket hydrophobic or polar? Start->Check_Pocket Hydrophobic Hydrophobic Pocket Check_Pocket->Hydrophobic Lipophilic contact needed Polar Polar/Nucleophilic Residues (Asp, Glu, Backbone C=O) Check_Pocket->Polar Specific interaction needed Steric_Check Is the pocket restricted? Hydrophobic->Steric_Check Use_Br Select N-benzyl-3-bromobenzamide (Exploit Halogen Bond for Potency) Polar->Use_Br Target Sigma Hole Use_Cl Select N-benzyl-3-chlorobenzamide (Better solubility, lower MW) Steric_Check->Use_Cl Yes (Tight fit) Steric_Check->Use_Br No (Space available)

Figure 1: Decision tree for selecting between Chloro- and Bromo-benzamides based on binding pocket characteristics.

Part 3: Synthetic Protocols

Both molecules are synthesized via a standard Schotten-Baumann reaction or anhydrous amide coupling. The following protocol is optimized for high purity in a research setting (milligram to gram scale), utilizing Dichloromethane (DCM) and Triethylamine (TEA).

Reagents
  • Amine: Benzylamine (1.0 equiv).[1]

  • Acyl Chlorides:

    • 3-Chlorobenzoyl chloride (for Cl-BB).

    • 3-Bromobenzoyl chloride (for Br-BB).

  • Base: Triethylamine (TEA) (1.2 – 1.5 equiv).

  • Solvent: Anhydrous DCM (0.1 M concentration relative to amine).

Step-by-Step Methodology

Note: The reactivity of 3-bromobenzoyl chloride is slightly lower than 3-chlorobenzoyl chloride due to the mass/sterics, but under these conditions, the difference is negligible.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Add Benzylamine (1.0 equiv) and TEA (1.5 equiv) to anhydrous DCM. Cool the mixture to 0°C in an ice bath.

    • Why 0°C? To control the exotherm and prevent double-acylation or hydrolysis of the acid chloride.

  • Addition: Dissolve the respective benzoyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Quench & Workup:

    • Add water to dissolve the triethylammonium chloride salt precipitate.

    • Extract the organic layer. Wash sequentially with:

      • 1M HCl (to remove unreacted benzylamine).

      • Sat.

        
         (to remove unreacted benzoic acid byproducts).
        
      • Brine.[1][2][3]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.
    
Synthesis Workflow Diagram

Synthesis_Workflow Reagents Reagents: Benzylamine + TEA (in DCM) Cooling Cool to 0°C Reagents->Cooling Addition Add 3-Halo-Benzoyl Chloride (Dropwise) Cooling->Addition Reaction Stir RT (3h) Monitor TLC Addition->Reaction Workup Wash: HCl -> NaHCO3 -> Brine Reaction->Workup Product Pure N-benzyl-3-halobenzamide Workup->Product

Figure 2: Optimized synthetic workflow for N-benzyl-3-halobenzamides.

Part 4: Biological & Metabolic Considerations

Metabolic Stability
  • Chlorine: Generally more metabolically stable. The C-Cl bond is strong (~397 kJ/mol) and resistant to oxidative cleavage.

  • Bromine: The C-Br bond is weaker (~280 kJ/mol). While still relatively stable in many drug scaffolds, aryl bromides are more susceptible to oxidative insertion by Palladium (in synthesis) and can occasionally be metabolic soft spots for oxidative dehalogenation by specific CYP450 enzymes, though this is less common than with Iodides [4].

Toxicity & Reactivity

Both compounds are generally considered "privileged scaffolds" in medicinal chemistry. However, researchers should be aware that N-benzylbenzamides can act as inhibitors of the Translocator Protein (TSPO) . In comparative studies of flavones and benzamides, brominated derivatives often show higher cytotoxicity (lower IC50) against cancer cell lines due to increased lipophilicity facilitating cell membrane penetration [5].

References

  • PubChem. N-benzyl-N-chlorobenzamide Compound Summary. National Center for Biotechnology Information. Accessed 2024.[4][5] Link

  • PubChem. N-benzyl-3-bromobenzamide Compound Summary. National Center for Biotechnology Information. Accessed 2024.[4][5] Link

  • Politzer, P., et al. (2007). Halogen bonding: the σ-hole.[6][7][8][9] Journal of Molecular Modeling.[6] Explains the electrostatic potential difference between Cl and Br. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. Link

  • BenchChem. Protocols for the Synthesis of N-Substituted 4-Chlorobenzamide Derivatives. (Adapted for 3-halo isomers). Link

Sources

Comparative Study of N-benzyl-3-chlorobenzamide and N-phenyl-3-chlorobenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Drug Development Professionals

In the intricate field of medicinal chemistry, the benzamide scaffold is a cornerstone, celebrated for its versatility and presence in a multitude of clinically significant molecules. The exploration of structure-activity relationships (SAR) within this class is crucial for the rational design of new therapeutic agents. This guide provides a detailed comparative analysis of two closely related analogs: N-benzyl-3-chlorobenzamide and N-phenyl-3-chlorobenzamide. While differing by only a single methylene (CH₂) group, these compounds exhibit distinct physicochemical properties that are predicted to translate into divergent biological activities. This document is intended for researchers, scientists, and drug development professionals, offering foundational data, detailed experimental protocols, and expert insights to guide further investigation.

Physicochemical Properties: The Impact of a Methylene Spacer

The fundamental difference between N-benzyl-3-chlorobenzamide and N-phenyl-3-chlorobenzamide is the linkage to the N-substituted phenyl ring. The former possesses a flexible benzyl group, while the latter has a more rigid, directly attached phenyl group. This subtle distinction has significant implications for the molecule's overall properties.

Table 1: Comparative Physicochemical Data

PropertyN-benzyl-3-chlorobenzamideN-phenyl-3-chlorobenzamideRationale for Difference
Molecular Formula C₁₄H₁₂ClNO[1]C₁₃H₁₀ClNO[2]Addition of a CH₂ group in the benzyl moiety.
Molecular Weight 245.71 g/mol [3][4]231.68 g/mol [2]The mass of the additional methylene group.
Structure 3-Cl-C₆H₄-C(=O)NH-CH₂-C₆H₅3-Cl-C₆H₄-C(=O)NH-C₆H₅Amide nitrogen is bonded to a benzyl group versus a phenyl group.
Predicted XLogP3 3.5[4]3.2[2]The benzyl group imparts slightly higher lipophilicity.
Hydrogen Bond Donors 1[3]1[2]Both molecules have one N-H donor.
Hydrogen Bond Acceptors 1[4]1[2]Both molecules have one carbonyl oxygen acceptor.
Rotatable Bonds 3[3][4]2[2]The C-N bond in the benzyl group adds a degree of rotational freedom.

Expert Insight: The most critical distinction from a drug design perspective is the number of rotatable bonds. The greater conformational flexibility of N-benzyl-3-chlorobenzamide allows it to explore a wider conformational space. This can be advantageous for fitting into dynamic or less-defined binding pockets of a biological target. Conversely, the rigidity of N-phenyl-3-chlorobenzamide may lead to a higher binding affinity if the target's active site is pre-organized to accept a more constrained ligand, potentially reducing the entropic penalty of binding.

Synthesis and Characterization: A Validated Workflow

The synthesis of these N-substituted benzamides is reliably achieved via the Schotten-Baumann reaction, a robust method for acylating amines with acyl chlorides under basic conditions.[5][6] The use of a two-phase system, typically an organic solvent and aqueous base, is common and highly effective.[5][7]

G start Starting Materials reagents 3-Chlorobenzoyl Chloride + Benzylamine or Aniline start->reagents reaction Schotten-Baumann Reaction reagents->reaction Nucleophilic Acyl Substitution workup Aqueous Workup reaction->workup Neutralize HCl, Remove Reagents conditions Two-Phase System: DCM / aq. NaOH conditions->reaction purification Purification workup->purification Recrystallization or Chromatography product Final Product purification->product characterization Characterization: NMR, IR, MS product->characterization Structure & Purity Confirmation

Figure 1: General workflow for the synthesis and validation of N-substituted 3-chlorobenzamides.

Detailed Experimental Protocol: Synthesis of N-phenyl-3-chlorobenzamide

This protocol is self-validating by including a final characterization step to confirm the identity and purity of the product.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane (DCM, 20 mL). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath and begin stirring.

  • Acyl Chloride Addition: Slowly add 3-chlorobenzoyl chloride (1.05 eq) to the stirred aniline solution. Immediately following, add the 10% NaOH solution (25 mL) portion-wise.

  • Reaction: Vigorously stir the biphasic mixture for 15-20 minutes. The reaction is exothermic; maintain the temperature below 10°C during the initial phase. After the initial period, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl (20 mL), water (20 mL), and finally with brine (20 mL).

    • Causality Note: The acid wash removes any unreacted aniline, while the water and brine washes remove residual salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield a pure, crystalline product.

  • Characterization: Confirm the structure and purity of the obtained N-phenyl-3-chlorobenzamide using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the synthesis.

To synthesize N-benzyl-3-chlorobenzamide, simply substitute benzylamine for aniline in step 1.

Comparative Biological Activity: An Evidence-Based Framework

While direct, side-by-side comparative studies on these two specific molecules are not prevalent in the literature, the broader family of N-phenylbenzamides and related benzamides are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[8][9][10][11] For instance, various N-phenylbenzamides have shown potential as antibacterial and antifungal agents, and other derivatives act as potent antiviral agents.[8][10] This provides a strong rationale for screening N-benzyl-3-chlorobenzamide and N-phenyl-3-chlorobenzamide against similar targets.

Table 2: Proposed In Vitro Screening Cascade for Comparative Evaluation

Assay TypeSpecific Target/EndpointRationale & Causality
Anticancer Cytotoxicity (IC₅₀) against a panel of human cancer cell lines (e.g., MCF-7, A549).The benzamide scaffold is a key component of several histone deacetylase (HDAC) inhibitors and other anticancer agents.[9] This assay will determine the general cytotoxic potential.
Antimicrobial Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.N-phenylbenzamides have established antibacterial activity.[8] This assay will quantify and compare their potency.
Enzyme Inhibition Inhibition of a specific, relevant enzyme (e.g., a kinase or a metabolic enzyme like tyrosinase).Benzamide derivatives are known to inhibit various enzymes.[12] This provides a more targeted approach to understanding their mechanism of action.
ADMET Profiling In vitro metabolic stability using liver microsomes.Early assessment of metabolic stability is crucial in drug discovery. The difference in structure may lead to different metabolic vulnerabilities.

Structure-Activity Relationship (SAR): A Predictive Analysis

The structural divergence between the two molecules allows for a predictive SAR analysis, which can inform the interpretation of future experimental results.

SAR benzyl N-benzyl-3-chlorobenzamide Flexible Benzyl Group +1 Rotatable Bond Increased Lipophilicity (XLogP3 ~3.5) benzyl_out Potential Outcomes Broader Target promiscuity Enhanced membrane permeation Potential for induced-fit binding benzyl:p1->benzyl_out:p2 Increased Flexibility benzyl:p2->benzyl_out:p1 Higher Lipophilicity phenyl N-phenyl-3-chlorobenzamide Rigid Phenyl Group Fewer Rotatable Bonds Reduced Lipophilicity (XLogP3 ~3.2) phenyl_out Potential Outcomes Higher Target Specificity Favorable for pre-formed binding pockets Potentially improved aqueous solubility phenyl:p1->phenyl_out:p2 Rigidity phenyl:p2->phenyl_out:p1 Lower Lipophilicity

Figure 2: Postulated structure-activity relationship differences between the two benzamide derivatives.

Conclusion and Future Directions

This guide establishes that N-benzyl-3-chlorobenzamide and N-phenyl-3-chlorobenzamide, despite their close structural relationship, possess distinct physicochemical profiles that warrant a thorough comparative biological evaluation. The increased flexibility and lipophilicity of the benzyl derivative contrast with the rigidity and slightly lower lipophilicity of the phenyl analog, setting the stage for potentially different pharmacological profiles.

For research teams, the immediate next step is the practical application of the proposed screening cascade. Generating empirical IC₅₀ and MIC values will provide the first quantitative comparison of their biological potential. Subsequent hit-to-lead optimization efforts could then focus on the more promising scaffold, exploring further substitutions on the phenyl rings to enhance potency and selectivity, guided by the foundational SAR insights presented herein. This systematic approach is fundamental to the efficient progression of small molecule drug discovery programs.[13]

References

  • PrepChem.com. Synthesis of N-chlorobenzamide. Available from: [Link]

  • Solubility of Things. N-benzyl-3-chloropropanamide. Available from: [Link]

  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Molecules. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. 2023. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2025. Available from: [Link]

  • National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020. Available from: [Link]

  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. 2023. Available from: [Link]

  • ResearchGate. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available from: [Link]

  • ResearchGate. Calculated physicochemical characteristics of 2-Benzoylamino-N-phenyl-benzamide derivatives 3a-h. Available from: [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). 2023. Available from: [Link]

  • Molecules. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. 2018. Available from: [Link]

  • PubChem. N-benzyl-4-chlorobenzamide. Available from: [Link]

  • National Institutes of Health. N-benzyl-N-chlorobenzamide. Available from: [Link]

  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. 2025. Available from: [Link]

  • ResearchGate. Optimization of the synthesis of N-benzyl-p-chlorobenzamide (15)a. Available from: [Link]

  • National Institutes of Health. 3-chloro-N-phenylbenzamide. Available from: [Link]

  • National Institutes of Health. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. 2022. Available from: [Link]

  • Molecules. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. 2000. Available from: [Link]

  • Molecules. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. 2020. Available from: [Link]

  • Molecules. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. 2023. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Frontiers in Drug Discovery. Introduction to small molecule drug discovery and preclinical development. 2023. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. 2023. Available from: [Link]

  • ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available from: [Link]

  • Taylor & Francis Online. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. 2017. Available from: [Link]

  • Journal of Postgraduate Medicine. Establishing assays and small molecule screening facilities for Drug discovery programs. 2011. Available from: [Link]

  • ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. 2025. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Journal of Pharmaceutical Chemistry. #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. 2022. Available from: [Link]

  • ResearchGate. Example of a drug discovery test cascade for identifying small-molecule... Available from: [Link]

  • YouTube. Schotten-Baumann Reaction and its Mechanism. 2021. Available from: [Link]

  • National Institute of Standards and Technology. Benzamide, N-phenyl-. Available from: [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. 2021. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide-5- phenylthiazolidin-3-one. 2025. Available from: [Link]

  • Drug Design, Development and Therapy. Novel N-substituted aminobenzamide scaffold derivatives targeting the. 2014. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-benzyl-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. N-benzyl-3-chlorobenzamide, a substituted benzamide, represents a class of molecules with significant potential in various research applications. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of N-benzyl-3-chlorobenzamide, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring that today's research does not compromise tomorrow's environment.

Understanding the Hazard Profile of N-benzyl-3-chlorobenzamide

Based on available data, N-benzyl-3-chlorobenzamide is classified with the following hazard statements:

  • H302: Harmful if swallowed [1][2][3]

  • H315: Causes skin irritation [1]

  • H317: May cause an allergic skin reaction [2][3]

  • H319: Causes serious eye irritation [1][2][3]

  • H335: May cause respiratory irritation [1]

These classifications necessitate a cautious and well-defined approach to its disposal, treating it as a hazardous chemical waste stream. The presence of a chlorinated aromatic ring also places it within the category of halogenated organic compounds, which are subject to specific environmental regulations.

Quantitative Hazard Summary
Hazard Classification GHS Hazard Code Description
Acute Toxicity, OralH302Harmful if ingested.
Skin IrritationH315Causes irritation upon contact with skin.
Skin SensitizationH317May elicit an allergic reaction after skin contact.
Eye IrritationH319Causes serious and potentially damaging eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract upon inhalation.
Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to don the appropriate Personal Protective Equipment (PPE). The causality here is direct: the identified hazards of skin and eye irritation, potential for allergic reaction, and respiratory irritation must be mitigated through physical barriers.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of N-benzyl-3-chlorobenzamide waste should be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-benzyl-3-chlorobenzamide is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4] Such actions can lead to the contamination of waterways and soil, and are in violation of environmental regulations.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals and ensures that the waste is handled correctly by disposal professionals.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for N-benzyl-3-chlorobenzamide waste.

    • This container should be used for the pure compound, as well as for any materials significantly contaminated with it (e.g., weighing papers, contaminated gloves, or disposable labware).

    • For solutions containing N-benzyl-3-chlorobenzamide, use a separate, compatible liquid waste container.

Step 2: Container Selection and Labeling

  • Rationale: The integrity and clear identification of the waste container are critical for safe storage and transport, and are mandated by regulatory bodies such as the EPA and OSHA.

  • Procedure:

    • Use a container made of a material compatible with N-benzyl-3-chlorobenzamide. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • The container must be in good condition, with no cracks or leaks.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "N-benzyl-3-chlorobenzamide," and the approximate quantity. Your institution's Environmental Health and Safety (EHS) department may require additional information.

Step 3: Waste Accumulation and Storage

  • Rationale: Safe on-site storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

    • Ensure the storage area is secure and only accessible to trained personnel.

Step 4: Arranging for Professional Disposal

  • Rationale: The final disposal of hazardous waste must be carried out by a licensed and certified hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport the hazardous waste off-site yourself.

    • The EHS department will work with a licensed contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Step 5: Documentation

  • Rationale: Maintaining a detailed record of hazardous waste generation and disposal is a legal requirement and a key component of a robust laboratory safety program.

  • Procedure:

    • Keep a log of the amount of N-benzyl-3-chlorobenzamide waste generated and the date it was placed in the hazardous waste container.

    • Retain all paperwork provided by your EHS department and the waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-benzyl-3-chlorobenzamide.

G start Waste Generation (N-benzyl-3-chlorobenzamide) is_contaminated Contaminated Material? start->is_contaminated solid_waste Solid Waste (Pure compound, contaminated labware) is_contaminated->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_contaminated->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid hazardous waste container liquid_waste->collect_liquid store Store in designated satellite accumulation area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs

Caption: Decision workflow for the disposal of N-benzyl-3-chlorobenzamide waste.

Regulatory Context: EPA Hazardous Waste Codes

While N-benzyl-3-chlorobenzamide is not specifically listed by name as a P- or U-series hazardous waste by the EPA, its chemical nature as a halogenated organic compound means it could fall under the F-list of hazardous wastes from non-specific sources if it is part of a spent solvent mixture. For example, spent halogenated solvents are often classified under codes such as F001 or F002.[5][6] The ultimate determination of the appropriate waste code should be made in consultation with your institution's EHS professionals, who will consider the specific processes that generated the waste.

Conclusion

The responsible disposal of N-benzyl-3-chlorobenzamide is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard recognition, proper segregation, secure containment, and professional disposal, researchers can ensure that their work advances science without imposing a burden on the environment or public health. This guide provides a framework for these essential procedures, fostering a culture of safety and responsibility in the laboratory.

References

  • PubChem. N-benzyl-4-chlorobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chlorobenzamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes. [Link]

  • ACT Team. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.